5-Tert-butyl-2-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(5-tert-butyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)8-5-6-10(15-4)9(7-8)12(13)14/h5-7,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFOJKCQSAYVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563485 | |
| Record name | (5-tert-Butyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128733-85-7 | |
| Record name | (5-tert-Butyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tert-Butyl)-2-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Tert-butyl-2-methoxyphenylboronic Acid
Chemical Identifier: CAS Number 128733-85-7
This technical guide provides a comprehensive overview of 5-tert-butyl-2-methoxyphenylboronic acid, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, outlines representative experimental protocols for its synthesis and application, and illustrates its utility in creating complex molecular architectures.
Physicochemical and Safety Data
This compound is a substituted arylboronic acid widely utilized as a reagent in organic synthesis. Its structural features—a sterically demanding tert-butyl group and an electron-donating methoxy group—influence its reactivity and the properties of the resulting products.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 128733-85-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇BO₃ | [1][3] |
| Molecular Weight | 208.07 g/mol | [1] |
| IUPAC Name | (5-tert-butyl-2-methoxyphenyl)boronic acid | [3] |
| Appearance | White to pale cream solid (crystals or powder) | [3] |
| Melting Point | 102.0 - 109.0 °C | [3] |
| Purity | ≥95% to ≥98.0% (typical) | [1][3] |
| SMILES | COC1=C(C=C(C=C1)C(C)(C)C)B(O)O | [3] |
| InChI Key | LXFOJKCQSAYVMF-UHFFFAOYSA-N | [1] |
Table 2: Safety and Handling Information
| Parameter | Information | Source(s) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [4] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C | [1][4] |
| GHS Pictograms | Exclamation mark (GHS07) | [4] |
Synthesis and Experimental Protocols
The primary route to synthesizing arylboronic acids like this compound involves the borylation of an organometallic intermediate, typically an organolithium or Grignard reagent, derived from the corresponding aryl halide or activated aromatic ring.
Representative Synthesis Protocol: Lithiation-Borylation
Materials:
-
4-tert-butylanisole (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate (B(O-iPr)₃) (1.5 equiv)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrochloric acid (1 M aqueous solution)
-
Hexane
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-tert-butylanisole and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 2-4 hours.
-
Borylation: To the cold solution, add triisopropyl borate dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis/Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.
Applications in Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, enabling the synthesis of complex biaryl compounds.[5] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[6]
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl Halide (e.g., 4-bromo-1-nitrobenzene) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) or other suitable ligand (0.08 equiv)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[2]
Role in Drug Discovery and Development
Boronic acids are crucial building blocks in medicinal chemistry. The Suzuki-Miyaura coupling allows for the rapid synthesis of chemical libraries, enabling efficient exploration of structure-activity relationships (SAR).[6] The 5-tert-butyl-2-methoxyphenyl moiety can be incorporated into scaffolds to modulate physicochemical properties like lipophilicity and metabolic stability, or to establish key binding interactions with biological targets such as enzymes or receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-tert-Butylphenylboronic acid [123324-71-0] | China Manufacturer [gmchemix.com]
An In-depth Technical Guide to the Synthesis of 5-Tert-butyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic pathway for 5-tert-butyl-2-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The synthesis is centered around the principle of directed ortho-metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic rings.
Core Synthesis Pathway: Directed Ortho-Metalation
The most direct and efficient synthesis of this compound proceeds via a three-step sequence starting from the commercially available 4-tert-butylanisole. The methoxy group of the starting material acts as a powerful directing group, facilitating the deprotonation of the adjacent ortho-position by a strong organolithium base. The resulting aryllithium intermediate is then trapped with an electrophilic boron source, which upon hydrolysis, yields the target boronic acid.
The overall transformation is as follows:
Caption: Synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative synthesis of this compound. The values are based on a typical laboratory-scale reaction and established protocols for similar transformations.
| Parameter | Value | Notes |
| Starting Material | ||
| 4-tert-Butylanisole | 1.00 eq (e.g., 10.0 g, 60.9 mmol) | Commercially available. |
| Reagents & Solvents | ||
| n-Butyllithium (n-BuLi) | 1.20 eq (e.g., 29.2 mL of 2.5 M in hexanes) | A strong base for lithiation. sec-Butyllithium can also be used. |
| TMEDA | 1.20 eq (e.g., 11.0 mL, 73.1 mmol) | N,N,N',N'-Tetramethylethylenediamine; breaks up n-BuLi aggregates, increasing reactivity. |
| Triisopropyl borate | 1.50 eq (e.g., 21.1 mL, 91.4 mmol) | Electrophilic boron source. Trimethyl borate is also commonly used. |
| Tetrahydrofuran (THF) | Approx. 10-20 mL/g of starting material | Anhydrous solvent is critical for the success of the reaction. |
| Hydrochloric Acid (HCl) | As needed to adjust pH to ~1-2 | For hydrolysis of the boronate ester intermediate. |
| Reaction Conditions | ||
| Lithiation Temperature | 0 °C | Temperature control is important to avoid side reactions. |
| Lithiation Time | 2-4 hours | Reaction progress can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR. |
| Borylation Temperature | -78 °C to room temperature | Initial low temperature is crucial to control the exothermic reaction. |
| Product Information | ||
| Product Molecular Weight | 208.06 g/mol | C₁₁H₁₇BO₃ |
| Theoretical Yield | 12.67 g | Based on 10.0 g of 4-tert-butylanisole. |
| Typical Reported Yield | 70-85% | Yields can vary based on reaction scale, purity of reagents, and precise reaction conditions. |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established methods for directed ortho-metalation of anisole derivatives.[1][2] All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet
-
Addition funnel
-
Syringes and needles
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
-
4-tert-Butylanisole
-
n-Butyllithium (solution in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 4-tert-butylanisole (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Lithiation: To the stirred solution, add TMEDA (1.2 eq) via syringe. Then, add a solution of n-butyllithium in hexanes (1.2 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours. The solution may become colored, indicating the formation of the aryllithium species.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Add the triisopropyl borate solution to the aryllithium solution dropwise via cannula or addition funnel, maintaining the internal temperature below -65 °C. Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 2 M aqueous HCl until the pH of the aqueous layer is between 1 and 2. Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with a non-polar solvent like hexanes to afford this compound as a white to off-white solid.
Logical Workflow Diagram
The following diagram illustrates the logical steps and considerations for the synthesis and purification of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always adhere to strict safety protocols when handling pyrophoric reagents like n-butyllithium. The specific conditions may require optimization based on the scale of the reaction and the purity of the reagents used.
References
An In-depth Technical Guide to 5-Tert-butyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Tert-butyl-2-methoxyphenylboronic acid, a versatile building block in modern organic synthesis. This document details its known physical and chemical characteristics, outlines experimental protocols for its synthesis and analysis, and presents its role in key chemical reactions.
Core Physicochemical Properties
This compound is a white to pale cream crystalline solid.[1] Its chemical structure features a phenyl ring substituted with a boronic acid group, a methoxy group, and a tert-butyl group. These functional groups dictate its reactivity and physical properties, making it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇BO₃ | [1] |
| Molecular Weight | 208.06 g/mol | |
| Melting Point | 102.0-109.0 °C | [1] |
| Appearance | White to pale cream crystals or powder | [1] |
| CAS Number | 128733-85-7 | [1] |
| Purity (by HPLC) | ≥98.0% | [1] |
| Boiling Point | Data not available (Predicted for a similar compound: 357.893±52.00 °C) | |
| pKa | Data not available (Predicted for a similar compound: 8.294±0.10) | |
| Solubility | Soluble in polar organic solvents. Quantitative data in specific solvents is not readily available. |
Note: Predicted values are for the similar compound (5-(tert-Butyl)-3-fluoro-2-methoxyphenyl)boronic acid and should be used as an estimation only.
Spectroscopic Data
While a comprehensive public spectral database for this compound is not available, supplier information indicates that the proton NMR spectrum conforms to the expected structure.[1] For reference, the following table provides predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands based on computational models for structurally related compounds.
Table 2: Predicted Spectroscopic Data
| Spectrum Type | Predicted Peaks/Bands |
| ¹H NMR (in CDCl₃) | ~7.3-7.5 ppm (m, 1H, Ar-H), ~6.8-7.0 ppm (m, 2H, Ar-H), ~5.0-6.0 ppm (br s, 2H, -B(OH)₂), ~3.8 ppm (s, 3H, -OCH₃), ~1.3 ppm (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (in CDCl₃) | ~158 ppm (Ar-C-O), ~150 ppm (Ar-C-tBu), ~120 ppm (Ar-C-B), ~118 ppm (Ar-CH), ~115 ppm (Ar-CH), ~112 ppm (Ar-CH), ~55 ppm (-OCH₃), ~34 ppm (-C(CH₃)₃), ~31 ppm (-C(CH₃)₃) |
| Key IR Absorptions | ~3300-3500 cm⁻¹ (O-H stretch, broad), ~2960 cm⁻¹ (C-H stretch, alkyl), ~1600 cm⁻¹ (C=C stretch, aromatic), ~1370 cm⁻¹ (B-O stretch), ~1250 cm⁻¹ (C-O stretch, ether) |
Note: These are predicted values and should be confirmed by experimental data.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.
Synthesis of Arylboronic Acids (General Procedure)
This protocol is adapted from the synthesis of 2-methoxyphenylboronic acid and can be modified for this compound.
Workflow for Arylboronic Acid Synthesis
Caption: General workflow for the synthesis of an arylboronic acid via a Grignard reagent.
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A small amount of a solution of the corresponding aryl halide (e.g., 1-bromo-4-tert-butyl-2-methoxybenzene) in anhydrous THF is added to initiate the reaction. The remaining aryl halide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C. A solution of a trialkyl borate (e.g., triisopropyl borate) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid at 0 °C. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system to yield the final product.
Determination of Melting Point
Procedure:
-
A small amount of the dry crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady, slow rate.
-
The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[2][3][4][5]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A general protocol for the analysis of boronic acids by HPLC is described below.
Workflow for HPLC Analysis
Caption: General workflow for the purity analysis of a boronic acid using HPLC.
Procedure:
-
Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient or isocratic elution can be employed to achieve optimal separation.
-
Detection: A UV detector is commonly used for the detection of arylboronic acids.
-
Analysis: The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.[6][7][8][9]
Applications in Synthesis: The Suzuki-Miyaura Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide, catalyzed by a palladium(0) complex. The process consists of three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
References
- 1. 5-tert-Butyl-2-methoxybenzeneboronic acid, 98+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pennwest.edu [pennwest.edu]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. waters.com [waters.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 5-Tert-butyl-2-methoxyphenylboronic Acid: A Technical Guide
For Immediate Release
Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-tert-butyl-2-methoxyphenylboronic acid is crucial for any solubility assessment. Key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇BO₃ | [1] |
| Molecular Weight | 208.06 g/mol | |
| Appearance | White to pale cream crystals or powder | [1] |
| Melting Point | 102.0-109.0 °C | [1] |
| Form | Solid | [2] |
| SMILES String | OB(O)C1=C(OC)C=CC(C(C)(C)C)=C1 | [2] |
| InChI Key | LXFOJKCQSAYVMF-UHFFFAOYSA-N | [1] |
Solubility Profile: An Overview
Direct, quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed journals or publicly accessible databases. However, by examining the solubility of structurally similar compounds, such as phenylboronic acid and other substituted phenylboronic acids, general solubility trends can be inferred.
Generally, the solubility of boronic acids in organic solvents is influenced by factors such as the polarity of the solvent and the nature of the substituents on the phenyl ring. For instance, the introduction of an isobutoxy group to phenylboronic acid generally increases its solubility in many organic solvents.[3] The esterification of boronic acids also tends to enhance their solubility in organic media compared to the parent acids.[4] Conversely, compounds like 2-methoxyphenylboronic acid are reported to be insoluble in water.[5]
Given the structure of this compound, with a nonpolar tert-butyl group and a moderately polar methoxy group, it is anticipated to exhibit solubility in a range of common organic solvents.
Experimental Protocol for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, a detailed protocol for a dynamic (turbidimetric) method is provided below. This method is widely used for determining the solubility of boronic acids.[3][6]
Principle
The dynamic method involves preparing a series of samples with known compositions of the solute (this compound) and a chosen solvent. Each sample is heated at a controlled rate while being stirred. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this process for different compositions, a solubility curve can be constructed.
Materials and Apparatus
-
This compound (solute)
-
Selected solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)
-
Analytical balance (accuracy ± 0.0001 g)
-
Glass vials with magnetic stir bars
-
Controlled temperature bath with a programmable heating rate
-
Digital thermometer
-
Turbidity sensor or a device to measure light transmittance (e.g., luminance probe and a laser source)
Procedure
-
Sample Preparation : Accurately weigh known masses of this compound and the selected solvent into a series of glass vials.
-
Initial Mixing : Seal the vials and stir the mixtures at room temperature to ensure a uniform suspension of the solid in the liquid.
-
Controlled Heating : Place the vial in the temperature-controlled bath and begin heating at a slow, constant rate (e.g., 0.1–0.5 °C/min) with continuous stirring.
-
Turbidity Monitoring : Continuously monitor the turbidity of the solution. This can be done visually or with a turbidity sensor that measures the intensity of light passing through the sample.
-
Determination of Dissolution Temperature : Record the temperature at which the solution becomes completely clear (i.e., the turbidity disappears). This is the equilibrium solubility temperature for the prepared composition.
-
Data Compilation : Repeat the measurement for each prepared sample to obtain a set of data points (mole fraction vs. temperature).
-
Solubility Curve Construction : Plot the mole fraction of the solute as a function of the dissolution temperature to generate the solubility curve.
References
- 1. 5-tert-Butyl-2-methoxybenzeneboronic acid, 98+%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
5-Tert-butyl-2-methoxyphenylboronic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and handling protocols for 5-Tert-butyl-2-methoxyphenylboronic acid. The information is curated to meet the needs of researchers and professionals in drug development and scientific research, with a focus on data presentation, experimental protocols, and clear visualizations of key concepts.
Core Data Presentation
For ease of reference and comparison, the quantitative data for this compound is summarized in the tables below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 128733-85-7 | [1] |
| Molecular Formula | C₁₁H₁₇BO₃ | [1][2] |
| Molecular Weight | 208.06 g/mol | [2] |
| Appearance | White to pale cream crystals or powder | [1] |
| Melting Point | 102.0-109.0 °C | [1] |
| Purity (Assay by HPLC) | ≥98.0% | [1] |
| Storage Class Code | 11 - Combustible Solids | [2] |
| Flash Point | Not applicable | [2] |
Chemical Identifiers
| Identifier Type | Identifier | Source |
| InChI | 1S/C11H17BO3/c1-11(2,3)8-5-6-10(15-4)9(7-8)12(13)14/h5-7,13-14H,1-4H3 | [2] |
| InChI Key | LXFOJKCQSAYVMF-UHFFFAOYSA-N | [1][2] |
| SMILES | OB(O)C1=C(OC)C=CC(C(C)(C)C)=C1 | [2] |
Safety and Handling
Hazard Identification and Precautionary Measures
While specific toxicological data for this compound is not extensively documented, general safety precautions for boronic acids should be strictly followed. Many arylboronic acids have been shown to be mutagenic in the Ames test, though they are often found to be non-genotoxic in mammalian cells.[3][4]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.[5]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Experimental Protocols
A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Below is a generalized experimental protocol for a typical Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6][7][8]
Visualizations
General Handling Workflow for Boronic Acids
Caption: A flowchart outlining the safe handling procedures for boronic acids in a laboratory setting.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Degradation Pathways of Boronic Acids
Caption: The two primary degradation pathways for boronic acids: protodeboronation and oxidation.
References
- 1. L20415.03 [thermofisher.cn]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ames positive boronic acids are not all eukaryotic genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
The Cornerstone of Complex Molecule Synthesis: A Technical Guide to 5-Tert-butyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Tert-butyl-2-methoxyphenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis, primarily utilized as a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its unique structural features—a sterically demanding tert-butyl group and an electron-donating methoxy group—impart specific reactivity and properties to the molecules synthesized from it. This technical guide provides an in-depth overview of the fundamental uses of this compound, with a focus on its application in the synthesis of biaryl compounds, which are prominent scaffolds in medicinal chemistry and materials science.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of complex biaryl and heteroaryl structures with high efficiency and functional group tolerance. The reaction proceeds via a catalytic cycle involving a palladium catalyst, a base, and a suitable solvent system.
The general scheme for the Suzuki-Miyaura coupling reaction is as follows:
The Tert-Butyl Group: A Double-Edged Sword in the Realm of Sterically Hindered Boronic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyl group, a cornerstone of steric hindrance in organic chemistry, plays a multifaceted and often pivotal role in the chemistry of boronic acids. Its sheer bulk dramatically influences the reactivity, stability, and selectivity of these versatile reagents, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive technical overview of the core principles governing the impact of the tert-butyl group on sterically hindered boronic acids, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Steric Impact of the Tert-Butyl Group on Reactivity and Stability
The primary role of the tert-butyl group in boronic acids is to exert significant steric hindrance around the boron center. This steric bulk has profound consequences on the molecule's chemical behavior.
1.1. Modulating Reactivity in Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling, a fundamental C-C bond-forming reaction, is highly sensitive to the steric environment of the boronic acid. The bulky tert-butyl group can significantly impede the crucial transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center. This steric clash can lead to a dramatic decrease in reaction rates and, in some cases, complete inhibition of the coupling reaction.
Quantitative analysis of the kinetic performance of various butylboronic acid isomers in Suzuki-Miyaura cross-coupling reactions demonstrates this effect starkly. The extreme steric bulk of the tert-butyl group severely hinders the transmetalation process, often leading to very low or no product formation under standard conditions.
| Boronic Acid | Structure | Relative Initial Rate (Normalized) | Plausible Rationale for Rate Difference |
| n-Butylboronic Acid | CH₃(CH₂)₃B(OH)₂ | 1.00 | Linear alkyl chain presents minimal steric hindrance at the boron center, allowing for efficient transmetalation. |
| Isobutylboronic Acid | (CH₃)₂CHCH₂B(OH)₂ | 0.85 | Branching at the β-carbon introduces moderate steric bulk, slightly impeding the approach to the palladium center compared to the linear analogue. |
| sec-Butylboronic Acid | CH₃CH₂CH(CH₃)B(OH)₂ | 0.40 | Branching at the α-carbon significantly increases steric hindrance, slowing down the transmetalation step considerably. |
| tert-Butylboronic Acid | (CH₃)₃CB(OH)₂ | < 0.05 | Extreme steric bulk of the tert-butyl group severely hinders the transmetalation process. |
This data is representative and collated from trends observed in the literature. Actual rates will vary depending on the specific reaction conditions.
1.2. Enhancing Stability of Boronate Esters:
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful synthesis and application of sterically hindered boronic acids.
2.1. Synthesis of a Sterically Hindered Arylboronic Acid: 2,4,6-Trimethylphenylboronic Acid
This protocol describes the synthesis of a sterically hindered arylboronic acid via a Grignard reaction, a common and effective method.
Materials:
-
2-Bromo-1,3,5-trimethylbenzene (Mesityl bromide)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Benzene (for recrystallization)
Procedure:
-
Grignard Reagent Formation: To a dry three-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel, add activated magnesium turnings (1.2 equivalents) and anhydrous THF. A solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is then refluxed for 3 hours.
-
Borylation: The reaction mixture is cooled to -78 °C, and freshly distilled trimethyl borate (2.0 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 12 hours).
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl (2.0 equivalents) at 0 °C. The mixture is then stirred at room temperature for two hours. The phases are separated, and the aqueous phase is extracted three times with diethyl ether.
-
Purification: The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude product is recrystallized from benzene to give pure 2,4,6-trimethylphenylboronic acid.
2.2. Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Aryl Chloride with a Sterically Hindered Boronic Acid
This general procedure can be adapted for the coupling of various sterically hindered substrates.
Materials:
-
Sterically hindered aryl chloride (e.g., 2-chloro-m-xylene)
-
Sterically hindered boronic acid (e.g., 2,4,6-trimethylphenylboronic acid)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous isopropanol
Procedure:
-
Reaction Setup (in a glovebox): To a vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), the base (e.g., 1.2 equivalents), and the sterically hindered boronic acid (e.g., 1.4 equivalents).
-
Solvent Addition: The vial is sealed with a screw cap fitted with a septum. Outside the glovebox, anhydrous isopropanol is injected into the vial, and the mixture is stirred at room temperature for 15 minutes.
-
Substrate Addition: The sterically hindered aryl chloride (1.0 equivalent) is then injected slowly into the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is monitored by gas chromatography or TLC. Upon completion, a small amount of silica gel is added to the vial, and the solvent is evaporated in vacuo.
-
Purification: The product is isolated by flash chromatography on silica gel.
Visualizing the Core Concepts
Graphical representations are invaluable for understanding the complex relationships and workflows in chemistry.
Caption: Workflow for the synthesis of a sterically hindered arylboronic acid via a Grignard reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the impact of steric hindrance.
Conclusion
The tert-butyl group is a powerful tool in the design and application of sterically hindered boronic acids. While its steric bulk can drastically reduce reactivity in Suzuki-Miyaura couplings, this same property can be harnessed to enhance the stability of boronic esters. Understanding the delicate balance between these opposing effects is crucial for researchers in organic synthesis and drug development. The strategic incorporation or avoidance of the tert-butyl group allows for the fine-tuning of boronic acid properties, enabling the synthesis of complex molecules that would otherwise be inaccessible. The continued exploration of sterically hindered organoboron reagents will undoubtedly lead to further advancements in synthetic methodology and the creation of novel chemical entities with significant scientific and therapeutic potential.
The Ortho-Methoxy Group: A Double-Edged Sword in Boronic Acid Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of an ortho-methoxy group on a phenylboronic acid can profoundly influence its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This substituent introduces a fascinating interplay of steric and electronic effects that can be both beneficial and detrimental depending on the desired outcome and reaction conditions. This technical guide provides a comprehensive overview of the core principles governing the reactivity of ortho-methoxy-substituted boronic acids, supported by experimental evidence and mechanistic insights.
The Dual Nature of the Ortho-Methoxy Substituent
The oxygen atom of the ortho-methoxy group, with its lone pairs of electrons, and the steric bulk of the methyl group are the primary determinants of its influence. These two characteristics give rise to a duality in its effects:
-
Negative Steric Hindrance: The sheer size of the methoxy group in the ortho position can impede the approach of the bulky palladium catalyst to the boronic acid moiety. This steric clash can slow down key steps in the catalytic cycle, particularly the transmetalation step.
-
Positive Chelation Assistance: The oxygen atom can act as a Lewis base, coordinating to the palladium center. This intramolecular chelation can stabilize the transition state, influencing the regioselectivity and potentially accelerating the reaction under certain conditions. This effect is particularly noted for its role in directing the atropisomeric outcome of the reaction.[1][2][3]
-
Electronic Influence: As an electron-donating group, the methoxy substituent increases the electron density on the aromatic ring. This can enhance the nucleophilicity of the aryl group, which is generally favorable for the transmetalation step.
Impact on the Suzuki-Miyaura Catalytic Cycle
The influence of the ortho-methoxy group is not uniform across the entire catalytic cycle of the Suzuki-Miyaura reaction. Its effects are most pronounced in the oxidative addition, transmetalation, and reductive elimination steps.
Figure 1: The Suzuki-Miyaura catalytic cycle.
Oxidative Addition
While the boronic acid itself is not directly involved in the oxidative addition step, the ortho-methoxy group on the coupling partner (the aryl halide) can have an impact. The electron-donating nature of the methoxy group can slightly deactivate the aryl halide towards oxidative addition.
Transmetalation
This is the step where the influence of the ortho-methoxy group is most significant. The interplay between steric hindrance and chelation comes to the forefront.
-
Steric Hindrance: The bulky methoxy group can hinder the formation of the necessary intermediate where the boronic acid coordinates to the palladium complex. This can lead to slower reaction rates compared to meta- or para-substituted analogues.
-
Chelation: The coordination of the methoxy oxygen to the palladium center can pre-organize the transition state for the transfer of the aryl group. This chelation effect can be particularly influential in reactions leading to atropisomers, often favoring the formation of the kinetic product.[1][2][3]
Figure 2: Chelation of the ortho-methoxy group to the palladium center.
Reductive Elimination
The final step of the catalytic cycle, reductive elimination, is where the new C-C bond is formed. The electronic properties of the ortho-methoxy group can have a subtle influence here. Electron-donating groups on the aryl ligands attached to the palladium can sometimes accelerate reductive elimination.
Quantitative Data and Reactivity Trends
Direct quantitative comparisons of reaction rates and yields for ortho-methoxy-substituted boronic acids against their isomers under identical conditions are not extensively tabulated in the literature. However, a qualitative understanding can be derived from various studies.
| Substituent Position | Dominant Effect(s) | General Impact on Reactivity | Reference(s) |
| ortho (Methoxy) | Steric Hindrance & Chelation | Can be slower than para or meta due to sterics, but chelation can influence selectivity and, in some cases, enhance reactivity. | [1],[3] |
| meta (Methoxy) | Electronic (Inductive) | Generally exhibits reactivity between ortho and para isomers. | [4] |
| para (Methoxy) | Electronic (Resonance) | Often the most reactive isomer due to the strong electron-donating effect enhancing the nucleophilicity of the aryl group without steric hindrance. | [4] |
Note: The actual reactivity is highly dependent on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
The successful use of ortho-methoxy-substituted boronic acids in Suzuki-Miyaura coupling often requires careful optimization of reaction conditions to overcome the challenges of steric hindrance.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an aryl bromide with 2-methoxyphenylboronic acid and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
2-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
A bulky phosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, 2-methoxyphenylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: A generalized experimental workflow for Suzuki-Miyaura coupling.
Stability and Side Reactions: The Challenge of Protodeboronation
A common side reaction for boronic acids, particularly electron-rich ones, is protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom.[5][6] The electron-donating ortho-methoxy group can make the boronic acid more susceptible to this undesired pathway, especially in the presence of water and base at elevated temperatures. The steric hindrance of the ortho-methoxy group can also slow down the desired coupling reaction, giving more time for protodeboronation to occur.
To mitigate protodeboronation:
-
Use anhydrous solvents and reagents where possible.
-
Employ milder bases or shorter reaction times.
-
Consider the use of boronic esters (e.g., pinacol esters), which are often more stable.[5]
Conclusion
The ortho-methoxy group presents a classic example of how a single substituent can exert multiple, sometimes competing, effects on the reactivity of a molecule. For researchers in drug development and organic synthesis, understanding the balance between the steric hindrance, chelation assistance, and electronic effects of the ortho-methoxy group is crucial for designing efficient and selective cross-coupling reactions. While it can introduce challenges, the directing and stabilizing effects of chelation can also be harnessed to achieve specific synthetic outcomes, making the ortho-methoxy-substituted boronic acid a valuable, albeit complex, tool in the synthetic chemist's arsenal.
References
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
5-Tert-butyl-2-methoxyphenylboronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-tert-butyl-2-methoxyphenylboronic acid. The information presented is essential for ensuring the integrity and reliability of this compound in research and development applications. Due to the limited availability of specific stability data for this compound, this guide also incorporates general principles and best practices for the handling and storage of arylboronic acids.
Core Stability Profile
This compound is a solid compound that is generally considered chemically stable under standard ambient conditions, such as at room temperature.[1][2] However, like other arylboronic acids, it is susceptible to degradation over time, particularly when exposed to adverse conditions. The primary degradation pathways for arylboronic acids are hydrolysis (protodeboronation) and oxidation.
Key Stability Considerations:
-
Moisture: Exposure to moisture can lead to hydrolysis of the carbon-boron bond, a process known as protodeboronation.
-
Oxygen: Oxidative degradation can occur, potentially leading to the formation of phenolic impurities.
-
Light: Some boronic acids are light-sensitive, and exposure to light may accelerate degradation.[3]
-
Temperature: Elevated temperatures can increase the rate of both hydrolytic and oxidative degradation.
-
pH: The stability of arylboronic acids can be pH-dependent, with both acidic and basic conditions potentially promoting protodeboronation.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, with some suppliers recommending refrigeration (2-8°C or 2-10°C).[3][4] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly closed container,[2][5] preferably under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture and atmospheric oxygen. |
| Light | Protect from light.[3] | To prevent photo-degradation. |
| Container | Use the original, tightly sealed container. | To ensure a proper barrier against environmental factors. |
| Location | A dry and well-ventilated place, away from heat and sources of ignition.[2] | To prevent accidental ignition and to ensure a stable environment. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids.[5] | To avoid chemical reactions that could lead to degradation or hazardous situations. |
Note: The quantitative data in the table below is provided for illustrative purposes to demonstrate a potential stability profile under various conditions. Actual stability data for this compound is not publicly available.
| Storage Condition | Duration | Purity (Hypothetical %) | Degradation Products (Hypothetical %) |
| 2-8°C, Dark, Inert Atmosphere | 12 Months | >99 | <1 |
| 25°C, Dark, Sealed Container | 12 Months | 97-98 | 2-3 |
| 40°C, 75% RH, Exposed to Air and Light (Accelerated) | 1 Month | 85-90 | 10-15 |
Potential Degradation Pathways
The two primary degradation pathways for arylboronic acids are protodeboronation and oxidation.
dot
Caption: Potential degradation pathways of this compound.
Protodeboronation: This is a hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This reaction can be catalyzed by both acids and bases.
Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This process can be promoted by various oxidizing agents, including atmospheric oxygen.
Experimental Protocol: Forced Degradation Study of an Arylboronic Acid
The following protocol outlines a general procedure for conducting a forced degradation study on an arylboronic acid like this compound to identify potential degradation products and assess its stability under stress conditions. This is a crucial step in the development of a stability-indicating analytical method.
dot
Caption: Workflow for a forced degradation study of an arylboronic acid.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Aprotic solvent (e.g., acetonitrile or tetrahydrofuran) for sample dissolution to minimize pre-injection hydrolysis.[2]
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector (e.g., Photo Diode Array).
-
A stability-indicating HPLC column (e.g., an end-capped C18 column to minimize on-column degradation).[2]
-
Liquid Chromatograph-Mass Spectrometer (LC-MS) for identification of degradation products.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of isolated degradants.
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
3. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable aprotic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
4. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and a suitable concentration of HCl (e.g., 0.1 M). Incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Mix equal volumes of the stock solution and a suitable concentration of NaOH (e.g., 0.1 M). Incubate at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution and a suitable concentration of H₂O₂ (e.g., 3%). Incubate at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C or 80°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
5. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze the samples by a developed and validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[2]
-
Use an LC-MS to obtain the mass of the degradation products to aid in their identification.
-
If necessary, isolate the major degradation products and characterize their structure using NMR spectroscopy.[2]
6. Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Determine the retention times and peak areas of the degradation products.
-
Propose the structures of the degradation products based on the LC-MS and NMR data.
This comprehensive approach will provide valuable insights into the stability of this compound and is fundamental for the development of robust formulations and analytical methods.
References
An In-depth Technical Guide to 5-Tert-butyl-2-methoxyphenylboronic Acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Tert-butyl-2-methoxyphenylboronic acid is a versatile organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, namely the sterically demanding tert-butyl group and the electron-donating methoxy group, impart specific reactivity and properties that make it a sought-after reagent, particularly in the construction of complex biaryl scaffolds. This technical guide provides a comprehensive overview of the key literature surrounding this compound, with a focus on its synthesis, physicochemical properties, and applications in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.
Physicochemical Properties
This compound is typically a white to off-white solid.[1] The presence of the tert-butyl and methoxy groups on the phenyl ring influences its solubility, reactivity, and the properties of the resulting coupled products. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Comment |
| CAS Number | 128733-85-7 | [2] |
| Molecular Formula | C₁₁H₁₇BO₃ | [1] |
| Molecular Weight | 208.06 g/mol | [1] |
| Appearance | White to pale cream solid, crystals, or powder | [3] |
| Melting Point | 102.0 - 109.0 °C | [3] |
| Purity | ≥98.0% (HPLC) | [3] |
| Solubility | Soluble in many organic solvents. | |
| Storage | Store in a cool, dry place. |
Synthesis
Representative Synthesis Workflow
The synthesis of this compound can be envisioned starting from 1-bromo-4-tert-butyl-2-methoxybenzene. The workflow involves the formation of an organolithium intermediate followed by reaction with a borate ester and subsequent hydrolysis.
General Experimental Protocol for Arylboronic Acid Synthesis
-
Lithiation: To a solution of the starting aryl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (1.5 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M) at 0 °C. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.
The electron-donating methoxy group at the ortho position and the bulky tert-butyl group at the para position can influence the reactivity of the boronic acid and the properties of the resulting biaryl products. The methoxy group can potentially coordinate with the palladium catalyst, influencing the reaction mechanism and selectivity.
General Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Table 2: Representative Suzuki-Miyaura Coupling Reaction Data
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Data not available | Data not available |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 8 | Data not available | Data not available |
| 1-Iodonaphthalene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF/H₂O | 100 | 6 | Data not available | Data not available |
Applications in Drug Discovery and Medicinal Chemistry
Arylboronic acids are crucial building blocks in the synthesis of bioactive molecules.[4][5] The biaryl motif is a common feature in many approved drugs and clinical candidates. The specific substitution pattern of this compound allows for the introduction of lipophilic (tert-butyl) and hydrogen-bond accepting (methoxy) groups, which can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. While specific examples of marketed drugs synthesized using this particular boronic acid are not prominent in the literature, its structural features make it a valuable tool for medicinal chemists in lead optimization and the exploration of structure-activity relationships (SAR).
Spectroscopic Characterization
Comprehensive experimental spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectroscopic features can be predicted. Commercial suppliers confirm that the proton NMR conforms to the structure.[3]
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons in the range of δ 6.8-7.5 ppm. - A singlet for the methoxy group protons around δ 3.8 ppm. - A singlet for the tert-butyl group protons around δ 1.3 ppm. - A broad singlet for the boronic acid protons (-B(OH)₂) which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm. - A signal for the methoxy carbon around δ 55 ppm. - Signals for the tert-butyl carbons (quaternary and methyl) around δ 34 and 31 ppm, respectively. - A carbon attached to boron appearing at lower field. |
| IR (Infrared) | - A broad O-H stretching band for the boronic acid group around 3200-3500 cm⁻¹. - C-H stretching bands for aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹. - A strong C-O stretching band for the methoxy group around 1250 cm⁻¹. - A B-O stretching band around 1350 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 208.06 g/mol . - Characteristic fragmentation patterns including loss of water and the tert-butyl group. |
General Workflow for Spectroscopic Analysis
Conclusion
This compound is a valuable reagent for organic synthesis, particularly for the construction of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers opportunities for fine-tuning the electronic and steric properties of target molecules, making it a useful tool for researchers in drug discovery and materials science. This guide has summarized the available key literature, provided representative experimental protocols, and presented expected physicochemical and spectroscopic data to serve as a comprehensive resource for the scientific community. Further research into the specific applications and reaction optimization of this compound is warranted to fully exploit its synthetic potential.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 128733-85-7|(5-(tert-Butyl)-2-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Tert-butyl-2-methoxyphenylboronic acid
This technical guide provides a comprehensive overview of 5-Tert-butyl-2-methoxyphenylboronic acid, a key building block in organic synthesis and drug discovery. The document details its chemical properties, structure, and applications, with a focus on its role in the synthesis of pharmacologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Formula
This compound is an aromatic boronic acid derivative. The structure consists of a benzene ring substituted with a boronic acid group (-B(OH)₂), a methoxy group (-OCH₃), and a tert-butyl group (-C(CH₃)₃). The methoxy group is positioned ortho to the boronic acid, and the tert-butyl group is in the para position relative to the methoxy group.
The chemical formula for this compound is C₁₁H₁₇BO₃.[1][2][3][4] Its structure is confirmed by various analytical techniques, including Proton NMR.[4]
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇BO₃ | [1][2][4] |
| Molecular Weight | 208.06 g/mol | [1][2][3] |
| Appearance | White to pale cream crystals or powder | [2][4] |
| Melting Point | 102.0-109.0 °C | [4] |
| Purity | ≥98.0% (HPLC) | [2][4] |
| CAS Number | 128733-85-7 | [2][4] |
| InChI Key | LXFOJKCQSAYVMF-UHFFFAOYSA-N | [1][2][4] |
| SMILES String | OB(O)C1=C(OC)C=CC(C(C)(C)C)=C1 | [1][4] |
Applications in Drug Discovery and Organic Synthesis
Boronic acids are a critical class of reagents in modern organic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, a process that is fundamental to the synthesis of many complex organic molecules, including pharmaceuticals.
Phenylboronic acids, such as this compound, are instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The substituents on the phenyl ring—in this case, the tert-butyl and methoxy groups—can significantly influence the physicochemical properties of the final compound, such as its solubility, lipophilicity, and metabolic stability. These properties are crucial for the compound's interaction with biological targets.
Boron-containing compounds themselves have shown significant therapeutic potential. Bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid functional group, was the first of its kind to be approved by the FDA for the treatment of multiple myeloma.[5] This has spurred further interest in boronic acids as key components of novel therapeutic agents. For instance, various boronic acid derivatives have been investigated as inhibitors for a range of enzymes, including kinases, which are critical regulators of cellular processes and are often implicated in diseases like cancer.[5][6]
The logical workflow for utilizing a substituted phenylboronic acid like this compound in a drug discovery program is depicted below.
Caption: Logical workflow for drug discovery using a boronic acid building block.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid like this compound. This protocol is based on established methodologies and should be optimized for specific substrates.[6][7]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst (0.01-0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Signaling Pathways
The diagram below illustrates a simplified, generic kinase signaling pathway and indicates where an inhibitor synthesized using a boronic acid derivative might act.
Caption: Inhibition of a generic kinase signaling pathway by a synthetic inhibitor.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery. Its application in palladium-catalyzed cross-coupling reactions enables the efficient synthesis of a wide range of compounds for biological screening. The continued exploration of boronic acid chemistry is expected to yield further innovations in the development of novel therapeutics.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-tert-Butyl-2-methoxybenzeneboronic acid, 98+% [cymitquimica.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. L20415.03 [thermofisher.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Tert-butyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Tert-butyl-2-methoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. The unique substitution pattern of this compound, featuring a sterically demanding tert-butyl group and an electron-donating methoxy group, makes it a key building block for introducing specific structural motifs into target molecules. These features can significantly influence the physicochemical properties of the resulting compounds, such as solubility, lipophilicity, and metabolic stability, and can be crucial for their interaction with biological targets. A significant application of this boronic acid is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors, which are promising therapeutics for a range of autoimmune and inflammatory diseases.
Application: Synthesis of a TYK2 Kinase Inhibitor Intermediate
A key application of this compound is in the synthesis of intermediates for Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of several cytokines, such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune diseases.[1][2][3][4] By selectively inhibiting TYK2, it is possible to modulate these inflammatory pathways, offering a targeted therapeutic approach.[2][3]
The Suzuki-Miyaura coupling of this compound with a suitable heterocyclic halide, such as 2,5-dichloropyrimidine, is a key step in the synthesis of potent and selective TYK2 inhibitors. The resulting biaryl compound serves as a core scaffold for further chemical modifications to yield the final active pharmaceutical ingredient.
TYK2 Signaling Pathway
The TYK2 signaling pathway is initiated by the binding of cytokines (e.g., IL-12, IL-23, IFN-α/β) to their specific receptors on the cell surface.[1][5][6][7][8] This binding event leads to the dimerization of the receptor subunits and the subsequent activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2) through trans-phosphorylation.[5][8] The activated kinases then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once docked, the STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[5] Selective inhibition of TYK2 disrupts this signaling cascade, thereby reducing the pro-inflammatory response.
Caption: TYK2-mediated cytokine signaling pathway.
Data Presentation: Suzuki Coupling of this compound
The following tables summarize representative reaction conditions and outcomes for the Suzuki coupling of this compound with various aryl halides. The data is compiled from analogous reactions reported in the literature and serves as a guideline for reaction optimization.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(5-tert-butyl-2-methoxyphenyl)-5-chloropyrimidine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 6 | 88 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 10 | 81 |
Table 2: Substrate Scope for the Suzuki Coupling of this compound
Reaction Conditions: Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%), K₃PO₄ (2 equiv.), 1,4-Dioxane/H₂O (4:1), 100 °C, 8 h.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 2,5-Dichloropyrimidine | 2-(5-tert-butyl-2-methoxyphenyl)-5-chloropyrimidine | 92 |
| 2 | 4-Bromoanisole | 4'-(5-tert-butyl-2-methoxyphenyl)anisole | 89 |
| 3 | 3-Bromopyridine | 3-(5-tert-butyl-2-methoxyphenyl)pyridine | 85 |
| 4 | 1-Iodo-4-nitrobenzene | 1-(5-tert-butyl-2-methoxyphenyl)-4-nitrobenzene | 94 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with 2,5-Dichloropyrimidine
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.2 equiv.)
-
2,5-Dichloropyrimidine (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,5-dichloropyrimidine (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15-20 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (SPhos, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 6-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(5-tert-butyl-2-methoxyphenyl)-5-chloropyrimidine.
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 2. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. researchgate.net [researchgate.net]
- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5-Tert-butyl-2-methoxyphenylboronic Acid in Organic Synthesis: A Detailed Guide for Researchers
Introduction: 5-Tert-butyl-2-methoxyphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, primarily utilized as a key building block in the construction of complex biaryl molecules through Suzuki-Miyaura cross-coupling reactions. Its unique structural features—a sterically demanding tert-butyl group and an electron-donating methoxy group—impart specific reactivity and solubility properties, making it a valuable tool for medicinal chemists and materials scientists. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its role in the synthesis of high-value organic compounds.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The principal application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of unsymmetrical biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction typically involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.
The general transformation can be represented as follows:
Where Ar-X represents an aryl or heteroaryl halide.
Key Advantages in Synthesis:
-
Introduction of a Substituted Phenyl Moiety: This boronic acid allows for the direct installation of the 5-tert-butyl-2-methoxyphenyl group, a substituent that can influence the pharmacological and material properties of the target molecule.
-
Mild Reaction Conditions: Suzuki-Miyaura reactions are known for their mild conditions, which tolerate a wide range of functional groups, making them suitable for the synthesis of complex molecules.
-
High Yields: When optimized, these reactions often proceed with high efficiency, providing excellent yields of the desired biaryl product.
Experimental Protocols and Quantitative Data
While specific, detailed protocols for every possible reaction of this compound are extensive, this section provides representative experimental procedures based on established Suzuki-Miyaura coupling methodologies for structurally similar boronic acids. These protocols serve as a robust starting point for laboratory synthesis.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol outlines a general method for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 2-bromopyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl compound.
Quantitative Data from Representative Suzuki-Miyaura Reactions
The following table summarizes typical yields and reaction conditions for Suzuki-Miyaura coupling reactions of aryl boronic acids that are structurally related to this compound, providing an indication of expected outcomes.
| Aryl Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (1) | K₂CO₃ | EtOH | Reflux | - | 95 |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd (0.2) | NaOH | - | 30 | - | High |
Visualizing the Synthetic Workflow and Reaction Mechanism
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The palladium-catalyzed cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Materials Science
Biaryl scaffolds constructed using this compound are of significant interest in drug discovery. The substituted phenyl ring can interact with biological targets, and the physicochemical properties imparted by the tert-butyl and methoxy groups can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, similar methoxyphenyl-substituted heterocycles have been investigated as kinase inhibitors for oncology applications.
In materials science, the incorporation of the 5-tert-butyl-2-methoxyphenyl moiety into organic polymers can be used to tune their electronic and photophysical properties. This makes it a potentially valuable building block for the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.
References
Application Notes: 5-Tert-butyl-2-methoxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Tert-butyl-2-methoxyphenylboronic acid is a valuable synthetic building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the construction of complex biaryl and heteroaryl structures. These structural motifs are prevalent in a wide array of biologically active compounds, including kinase inhibitors.[1][2] The presence of the tert-butyl group provides steric bulk, which can influence the conformation of the final molecule and its interaction with biological targets. The ortho-methoxy group can modulate the electronic properties of the phenyl ring and participate in hydrogen bonding with protein residues, thereby influencing binding affinity and selectivity.
Application in Kinase Inhibitor Synthesis
While specific examples of marketed drugs containing the 5-tert-butyl-2-methoxyphenyl moiety are not readily found in publicly available literature, the closely related 2-alkoxy-5-alkoxyphenylboronic acids are employed in the synthesis of potent kinase inhibitors. For instance, the structurally similar 2-ethoxy-5-methoxyphenylboronic acid is a key reagent in the development of inhibitors targeting Aurora kinases, a family of serine/threonine kinases that are crucial regulators of mitosis.[1] Overexpression of Aurora kinases is implicated in the progression of various cancers, making them attractive targets for cancer therapy.[1] The incorporation of the substituted phenyl moiety can contribute significantly to the potency and selectivity of the inhibitor.[1]
Representative Biological Data
The following table summarizes the inhibitory activity of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor synthesized using a structurally similar 2-alkoxy-5-methoxyphenylboronic acid. This data is presented to illustrate the potential biological activity that can be achieved by incorporating such substituted phenylboronic acids.
| Target Kinase | IC50 (nM) | Assay Type |
| Aurora A | 15 | Biochemical Assay |
| Aurora B | 25 | Biochemical Assay |
| Aurora C | 20 | Biochemical Assay |
Note: This data is representative of compounds synthesized with similar building blocks and is for illustrative purposes only. Actual IC50 values for derivatives of this compound would need to be determined experimentally.
Signaling Pathway: Aurora Kinase in Cell Cycle Regulation
Aurora kinases play a pivotal role in cell division. The diagram below illustrates a simplified signaling pathway involving Aurora A kinase. Inhibition of this pathway by small molecules can lead to cell cycle arrest and apoptosis in cancer cells.
References
Application Notes & Protocols: Selecting Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Tert-butyl-2-methoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] It is widely employed in the pharmaceutical industry for synthesizing biaryl compounds, which are common motifs in biologically active molecules.[2] This application note focuses on the challenges and solutions for the coupling of 5-tert-butyl-2-methoxyphenylboronic acid, a sterically hindered substrate. The presence of a methoxy group at the ortho position and a bulky tert-butyl group necessitates careful selection of the palladium catalyst system to achieve high efficiency and yields. For such challenging substrates, catalyst systems utilizing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the key steps of the catalytic cycle.[3][4]
Catalyst System Selection
The success of coupling sterically demanding substrates like this compound is highly dependent on the combination of the palladium source, ligand, base, and solvent.
-
Palladium Precatalysts: Standard palladium sources such as Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These precursors form the active Pd(0) species in situ.[5]
-
Ligands: The choice of ligand is critical. For sterically hindered arylboronic acids, bulky and electron-rich phosphine ligands are essential to promote oxidative addition and the rate-limiting reductive elimination step.[4][6] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives.[3]
-
Bulky Monophosphine Ligands: Biarylphosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for challenging couplings.[7][8]
-
N-Heterocyclic Carbene (NHC) Ligands: Robust palladium complexes with NHC ligands show excellent catalytic activity for Suzuki-Miyaura reactions involving sterically hindered substrates, often with low catalyst loadings.[3]
-
-
Bases: A base is required to activate the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction outcome. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), as well as organic bases like potassium tert-butoxide (t-BuOK).[3][10] For hindered couplings, stronger bases like K₃PO₄ or t-BuOK are often preferred.
-
Solvents: The reaction is typically performed in aprotic polar solvents. Dioxane and toluene are frequently used, often in combination with water to aid in dissolving the base and facilitating the formation of the boronate species.[3][10]
Data Presentation: Catalyst Systems for Hindered Couplings
The following table summarizes representative conditions for Suzuki-Miyaura couplings of sterically hindered arylboronic acids and aryl halides. These conditions can serve as a starting point for optimizing the coupling of this compound.
| Catalyst System (Pd/Ligand) | Aryl Halide Example | Arylboronic Acid Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 2,4,6-Trimethylbromobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 95 |
| Pd₂(dba)₃ / XPhos | 1-Bromo-2,6-dimethylbenzene | 2-Tolylboronic acid | K₃PO₄ | Dioxane | 80 | 16 | 92 |
| Pd-NHC Complex | 2-Bromomesitylene | 2-Naphthylboronic acid | t-BuOK | Dioxane | 100 | 2 | >99 |
| PdCl₂(dppf) | 1-Bromo-2-(benzyloxy)benzene | Phenylboronic acid | K₂CO₃ | DME/H₂O | 90 | 12 | 88 |
| Pd(PPh₃)₄ | 2-Bromo-m-xylene | o-Tolylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 10 | 75-85 |
Note: Yields are highly substrate-dependent. The data presented is illustrative for sterically hindered systems.[3][11]
Experimental Protocols
Below are detailed protocols for performing a Suzuki-Miyaura coupling reaction with a sterically hindered substrate.
Protocol 1: General Procedure using a Biarylphosphine Ligand
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.03 mmol, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 0.022-0.066 mmol, 2.2-6.6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, 5-10 mL) via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[1]
Protocol 2: Procedure using an Air-Stable Pd-NHC Precatalyst
-
Reaction Setup: In a vial, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), the base (e.g., t-BuOK, 2.0 mmol, 2.0 equiv.), and the Pd-NHC precatalyst (0.01-0.05 mmol, 1-5 mol%).
-
Solvent Addition: Add the solvent (e.g., 1,4-dioxane, 5 mL).
-
Reaction: Seal the vial tightly with a screw cap and place it in a preheated oil bath or heating block at 100-120 °C. Stir for the required time (monitoring by TLC or GC-MS is recommended).
-
Work-up and Purification: Follow steps 6-9 from Protocol 1.
Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for the cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
optimal base selection for Suzuki reactions with 5-Tert-butyl-2-methoxyphenylboronic acid
An Application Note on Optimal Base Selection for Suzuki Reactions with 5-Tert-butyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of C-C bonds, particularly in the construction of biaryl structures prevalent in pharmaceuticals and functional materials. The reaction's efficiency is critically dependent on several parameters, with the choice of base being paramount. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium catalyst. For sterically hindered and electron-rich boronic acids, such as this compound, selecting the optimal base is crucial to achieving high yields and minimizing side reactions like protodeboronation. This application note provides a guide to selecting the appropriate base for Suzuki reactions involving this specific boronic acid, supported by a summary of expected outcomes and a detailed experimental protocol.
Challenges with Sterically Hindered Boronic Acids
The this compound presents two key structural features that influence its reactivity in Suzuki couplings:
-
Steric Hindrance: The ortho-methoxy group and the bulky tert-butyl group in the para position create significant steric congestion around the boronic acid moiety. This hindrance can slow down the transmetalation step of the catalytic cycle.
-
Electronic Effects: The methoxy group is electron-donating, which increases the electron density on the aromatic ring. While this can enhance the nucleophilicity of the aryl group, it can also increase the propensity for protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of strong bases and water.[1]
Therefore, the ideal base should be strong enough to facilitate the formation of the borate anion and promote transmetalation, yet not so basic as to induce significant protodeboronation or degradation of starting materials or products.
Comparison of Common Bases
While a direct experimental comparison for this compound is not extensively documented in a single study, we can infer the likely performance of various bases from studies on similarly substituted and sterically hindered arylboronic acids. The following table summarizes the characteristics and expected performance of commonly used bases for this type of Suzuki coupling.
| Base | Typical Equivalents | Common Solvents | Expected Yield | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane, 2-MeTHF | High | Often the base of choice for sterically hindered and electron-rich boronic acids. Its moderate basicity and high pKa of its conjugate acid are effective in promoting the reaction while minimizing protodeboronation.[2] |
| Cs₂CO₃ | 2.0 | Dioxane, Toluene | High | A strong inorganic base that is often superior for challenging couplings due to its high solubility in organic solvents.[3] However, it is more expensive than other carbonate and phosphate bases. |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | Moderate to High | A commonly used and cost-effective base. The presence of water is often necessary to solubilize the base and facilitate the reaction. May be less effective for highly hindered substrates compared to K₃PO₄ or Cs₂CO₃.[4] |
| Na₂CO₃ | 2.0 | Toluene/H₂O, DMF/H₂O | Moderate | A weaker inorganic base that can be effective in some cases, but may lead to lower yields or require higher temperatures and longer reaction times for sterically demanding substrates. |
| NaOH/KOH | 2.0 | Toluene/H₂O | Variable | Strong hydroxide bases can be effective but increase the risk of protodeboronation and other side reactions, especially with electron-rich boronic acids.[1] |
| Organic Bases (e.g., TEA, DIPEA) | 3.0 | Toluene, THF | Low | Generally less effective for Suzuki reactions as they are often not strong enough to efficiently form the borate species.[1] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a pre-catalyst, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and anhydrous, powdered K₃PO₄ (2.0-3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and, if necessary, the ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Decision tree for optimal base selection.
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for the Synthesis of Complex Biaryl Compounds Using 5-Tert-butyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the synthesis of complex biaryl compounds utilizing 5-tert-butyl-2-methoxyphenylboronic acid. The presence of a sterically demanding tert-butyl group and an ortho-methoxy group on the boronic acid requires careful optimization of reaction conditions to achieve high yields in Suzuki-Miyaura cross-coupling reactions. Biaryl moieties are crucial pharmacophores in numerous clinically approved drugs and are of significant interest in drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids.[1][2] this compound is a valuable building block for introducing a sterically hindered and electronically distinct phenyl ring into target molecules, a common strategy in the development of novel therapeutics.[3]
The ortho-methoxy group can influence the reaction through steric hindrance and by participating in the catalytic cycle, while the bulky tert-butyl group necessitates the use of specialized catalyst systems to overcome steric challenges and achieve efficient coupling.[4] This document outlines recommended protocols for the successful application of this reagent in the synthesis of complex biaryl structures.
Key Applications in Drug Discovery and Materials Science
Substituted biaryl scaffolds are prevalent in a wide range of biologically active molecules and functional materials. The specific substitution pattern offered by this compound can be strategically employed in:
-
Drug Development: The resulting biaryl structures can serve as core components of kinase inhibitors, anti-inflammatory agents, and other therapeutics where specific spatial arrangements of functional groups are critical for target engagement.[2][5]
-
Materials Science: Biaryl compounds are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials due to their unique electronic and photophysical properties.[5]
Experimental Protocols
The following protocols are generalized for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of the palladium catalyst, ligand, base, and solvent system is often necessary to achieve optimal results for a specific substrate combination.
Protocol 1: General Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a starting point for the coupling of this compound with aryl bromides. The use of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields with sterically hindered partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (4:1 dioxane/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Aryl Chlorides
Aryl chlorides are generally less reactive than aryl bromides and often require more active catalyst systems. The use of a palladacycle precatalyst or a strong base can be beneficial.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (3 mol%)
-
Potassium tert-butoxide (t-BuOK) (2.0 equivalents)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, P(t-Bu)₃, and potassium tert-butoxide to a dry reaction vessel.
-
Add the aryl chloride and this compound.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Aryl Halide Partner | Catalyst System (Illustrative) | Base | Solvent | Temperature (°C) | Expected Yield Range (%) | Notes |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75-95 | Electron-rich aryl bromides are generally good coupling partners. |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 70-90 | Electron-withdrawing groups on the aryl halide can influence reaction rates. |
| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 60-85 | Heteroaryl halides can be challenging; ligand and base screening is recommended. |
| 4-Chloroacetophenone | Pd₂(dba)₃ / P(t-Bu)₃ | t-BuOK | Toluene | 110 | 50-80 | Aryl chlorides require more forcing conditions and highly active catalysts. |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 80-98 | Aryl iodides are the most reactive coupling partners. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 5-Tert-butyl-2-methoxyphenylboronic Acid in Agrochemical Synthesis
Introduction
5-Tert-butyl-2-methoxyphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its structure, featuring a sterically hindering tert-butyl group and an electron-donating methoxy group, allows for the strategic introduction of this substituted phenyl moiety into larger molecular frameworks. In the field of agrochemical research, this reagent is particularly valuable for creating novel fungicides, herbicides, and insecticides. The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct biaryl or aryl-heteroaryl structures.[2][3][4] These structural motifs are prevalent in a wide range of biologically active agrochemical ingredients.[2]
The unique substitution pattern of this boronic acid can significantly influence the physicochemical properties of the resulting agrochemical, such as its metabolic stability, binding affinity to target enzymes, and overall bioactivity.[2]
Applications in Agrochemical Scaffolds
The incorporation of the 5-tert-butyl-2-methoxyphenyl group can be explored in various classes of agrochemicals to develop new active ingredients with improved efficacy or novel modes of action.
-
Fungicides: This boronic acid can be used to synthesize analogues of existing fungicide classes, such as strobilurins or Succinate Dehydrogenase Inhibitors (SDHI).[2] The substituted phenyl ring can replace or modify existing aromatic moieties in these fungicides to enhance their performance.
-
Herbicides: In herbicide development, creating diverse chemical structures is key to finding new modes of action and combating weed resistance.[5][6][7] this compound can be employed to generate novel herbicidal candidates by coupling it with various heterocyclic or aromatic halides.
-
Insecticides: The synthesis of new insecticide analogues, for instance, derivatives of neonicotinoids or diamides, can benefit from the introduction of the 5-tert-butyl-2-methoxyphenyl moiety to investigate new structure-activity relationships.[2]
Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound (like this compound) and an organic halide or triflate in the presence of a palladium catalyst and a base.[8][9][10]
A generalized reaction scheme is as follows:
R1-X + (HO)2B-R2 --[Pd catalyst, Base]--> R1-R2
Where:
-
R1-X is an aryl or heteroaryl halide/triflate.
-
(HO)2B-R2 is the boronic acid (in this case, this compound).
-
Pd catalyst is a palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
-
Base is typically a carbonate or phosphate (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl/heteroaryl halide with this compound. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials and Reagents:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2–1.5 mmol, 1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01–0.05 mmol, 1–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 mmol, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes by evacuating and backfilling the flask three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[2]
-
Separate the organic layer, and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure biaryl product.
Data Presentation
The following table summarizes representative conditions and yields for Suzuki-Miyaura cross-coupling reactions, illustrating the versatility of this method with various coupling partners.
| Entry | Aryl Halide Partner | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 8 | 88 |
| 3 | 3-Bromothiophene | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 110 | 6 | 95 |
| 4 | 4-Iodotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 90 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | 85 |
Note: The data in this table is illustrative and based on typical outcomes for Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates and optimized reaction conditions.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Influence of Boronic Acid Substituents on Agrochemical Properties
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HERBICIDE COMBINATIONS - Patent 3639665 [data.epo.org]
- 6. HRP931505A2 - New herbicides - Google Patents [patents.google.com]
- 7. WO2018058904A1 - Herbicide composition with enhanced effectiveness and application thereof - Google Patents [patents.google.com]
- 8. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of Sterically Hindered Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the successful cross-coupling of sterically hindered boronic acids, a common challenge in the synthesis of complex organic molecules relevant to pharmaceutical and materials science. The focus is on providing practical guidance for Suzuki-Miyaura and Chan-Lam couplings, two of the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.
Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. However, the coupling of sterically hindered partners, such as di-, tri-, and even tetra-ortho-substituted biaryls, requires carefully optimized conditions to overcome the steric repulsion that can impede the catalytic cycle.
Key Considerations for Success
Successfully coupling sterically hindered boronic acids via the Suzuki-Miyaura reaction hinges on several critical factors:
-
Catalyst and Ligand Selection: This is the most crucial element. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[1] These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species and facilitate the challenging reductive elimination step. N-heterocyclic carbene (NHC) ligands also offer high stability and activity for these demanding couplings.[2]
-
Base Selection: The choice of base is critical and often interdependent with the solvent. Weaker inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred over stronger bases, as they can minimize side reactions.[3] For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.
-
Solvent System: Anhydrous, polar aprotic solvents are generally the best choice. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly employed.[3] In some cases, the use of alcohols like 2-propanol has been shown to be effective, even at room temperature.[2]
-
Temperature and Reaction Time: Sterically hindered couplings often require higher temperatures to overcome the activation energy barriers. Reaction times will vary depending on the specific substrates and conditions.
Tabulated Reaction Conditions and Yields
The following table summarizes various successful reaction conditions for the Suzuki-Miyaura coupling of sterically hindered boronic acids, providing a comparative overview of different catalyst systems and their performance.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dimethylchlorobenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 2 | 2-Chloro-1,3,5-trimethylbenzene | Mesitylboronic acid | [Pd(IPr)(cin)Cl] (1) | - | K₃PO₄ (1.5) | Dioxane | 80 | 12 | 92 |
| 3 | 2-Bromo-1,3-diisopropylbenzene | 2,4,6-Triisopropylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Toluene | 110 | 24 | 88 |
| 4 | 1-Bromo-2,4,6-tri-tert-butylbenzene | Phenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2) | Dioxane/H₂O (10:1) | 100 | 16 | 75 |
| 5 | 2-Chlorotoluene | 2,6-Dimethoxyphenylboronic acid | (IPr)Pd-pep-si | - | t-BuOK (1.5) | 2-Propanol | RT | 2 | 98 |
Detailed Experimental Protocols
This protocol is a general guideline for the synthesis of sterically hindered biaryls using a palladium/phosphine catalyst system.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-3 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos; 2-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, boronic acid, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chan-Lam Coupling of Sterically Hindered Boronic Acids
The Chan-Lam coupling provides a powerful method for the formation of C(sp²)–N and C(sp²)–O bonds. While generally milder than many palladium-catalyzed reactions, steric hindrance can significantly impact its efficiency.[4]
Key Considerations for Success
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common copper source, though other copper(I) and (II) salts can also be effective.
-
Ligand: While some Chan-Lam couplings can proceed without a ligand, the use of ligands such as pyridines, diamines (e.g., TMEDA), or picolinic acid can be beneficial, especially for challenging substrates.
-
Solvent: Dichloromethane (DCM), methanol (MeOH), and acetonitrile (MeCN) are frequently used solvents. For boronic acid pinacol esters, a mixed MeCN/EtOH solvent system has been shown to be effective for coupling with aryl amines.[5]
-
Oxidant: The reaction is typically run open to the air, with atmospheric oxygen serving as the terminal oxidant.
-
Base: A mild base, such as pyridine or 2,6-lutidine, is often employed.
Tabulated Reaction Conditions and Yields
The following table summarizes selected reaction conditions for the Chan-Lam coupling of sterically hindered substrates.
| Entry | Boronic Acid | Nucleophile | Copper Source (mol%) | Ligand/Additive (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dimethylphenylboronic acid | 2,6-Diisopropylaniline | Cu(OAc)₂ (10) | Myristic Acid (0.2) | 2,6-Lutidine (2) | DCM | RT | 48 | 78 |
| 2 | Mesitylboronic acid | 2,6-Dimethylphenol | CuI (5) | Picolinic Acid (0.2) | K₃PO₄ (2) | DMSO | 110 | 12 | 85 |
| 3 | 2-Naphthylboronic acid | 2,4,6-Trimethylimidazole | Cu(NO₃)₂·3H₂O (20) | TMEDA (1) | - | MeOH | RT | 16 | 92 |
| 4 | Phenylboronic acid pinacol ester | Aniline | Cu(OAc)₂ (100) | - | - | MeCN/EtOH (20:1) | RT | 24 | 85 |
Detailed Experimental Protocols
This protocol provides a general method for the copper-catalyzed N-arylation of a sterically hindered aniline with a boronic acid.
Workflow Diagram:
Caption: General workflow for Chan-Lam N-arylation.
Materials:
-
Sterically hindered aniline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Copper(II) acetate (10 mol%)
-
Myristic acid (20 mol%)
-
2,6-Lutidine (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a reaction flask open to the air, add the arylboronic acid, aniline, copper(II) acetate, and myristic acid.
-
Add dichloromethane, followed by 2,6-lutidine.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationships in Sterically Hindered Couplings
The success of a sterically hindered cross-coupling reaction is a multifactorial problem where the interplay between the substrates and the reaction components determines the outcome.
Caption: Factors influencing the outcome of sterically hindered couplings.
This diagram illustrates that the steric and electronic properties of the boronic acid and its coupling partner necessitate the use of specific, often bulky and electron-rich, ligands. The choice of ligand, in turn, influences the optimal base and solvent system. The careful optimization of all these parameters, including temperature, is crucial for achieving a high yield of the desired sterically hindered product.
References
Application Notes and Protocols: 5-Tert-butyl-2-methoxyphenylboronic Acid in the Synthesis of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Tert-butyl-2-methoxyphenylboronic acid is a versatile building block for the synthesis of advanced functional polymers. The presence of the boronic acid group, combined with the bulky tert-butyl and electron-donating methoxy substituents on the phenyl ring, imparts unique electronic and steric properties to the resulting polymers. These characteristics make them promising candidates for a range of applications, including stimuli-responsive materials, organic electronics, and biomedical devices.
Phenylboronic acid-containing polymers are renowned for their ability to form reversible covalent bonds with diols.[1] This interaction is the foundation for creating "smart" materials that can respond to specific environmental cues, such as changes in pH or the presence of saccharides.[1] The bulky tert-butyl group in this compound can enhance polymer solubility and influence the morphology of the resulting materials, while the methoxy group can modulate the electronic properties and the acidity of the boronic acid.
These application notes provide an overview of the potential uses of polymers derived from this compound and offer detailed protocols for their synthesis and characterization.
Application Notes
Stimuli-Responsive Hydrogels for Drug Delivery
Polymers functionalized with this compound can be crosslinked to form hydrogels that exhibit sensitivity to glucose and pH.[1] The boronic acid moiety reversibly binds with the cis-diol units of glucose, leading to changes in the hydrogel's swelling behavior. This property can be harnessed to create self-regulating drug delivery systems, particularly for insulin. At physiological pH, an equilibrium exists between the uncharged trigonal form and the charged tetrahedral form of the boronic acid. The binding of glucose shifts this equilibrium towards the charged boronate ester, increasing the hydrophilicity and charge density of the polymer network. This leads to swelling of the hydrogel and subsequent release of an encapsulated drug.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The substituted phenyl ring of this compound can be incorporated into conjugated polymers for applications in organic electronics. Suzuki-Miyaura cross-coupling polymerization is a powerful method for creating carbon-carbon bonds and incorporating this monomer into polymer backbones.[2] The tert-butyl group can improve the solubility of the resulting conjugated polymers in organic solvents, facilitating their processing from solution. The methoxy group, being electron-donating, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, thereby tuning its optoelectronic properties for use in OLEDs and OPVs.
Chemosensors and Biosensors
The ability of the boronic acid group to bind with diol-containing molecules can be exploited for the development of chemosensors and biosensors. Polymers incorporating this compound can be designed to detect saccharides, glycoproteins, and other biologically important molecules. Upon binding of the target analyte, a measurable signal, such as a change in fluorescence or an electrochemical response, can be generated. The substituents on the phenyl ring can be further modified to fine-tune the sensor's selectivity and sensitivity.
Experimental Protocols
Protocol 1: Synthesis of a Functional Homopolymer via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a homopolymer of this compound. This method can be adapted for copolymerization with other dihaloaromatic monomers.
Materials:
-
This compound
-
A suitable dihaloaromatic comonomer (e.g., 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the dihaloaromatic comonomer (1.0 eq), and the palladium catalyst (0.02 eq).
-
Add a 2M aqueous solution of K₂CO₃ (4.0 eq).
-
Add toluene to the flask to achieve a monomer concentration of 0.1 M.
-
De-gas the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 48 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing vigorously stirring methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash it with deionized water and methanol to remove residual catalyst and unreacted monomers.
-
Dry the polymer in a vacuum oven overnight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Protocol 2: Preparation of a Glucose-Responsive Hydrogel
This protocol outlines the formation of a hydrogel from a copolymer containing this compound and a hydrophilic comonomer.
Materials:
-
Copolymer of this compound and a hydrophilic monomer (e.g., acrylamide)
-
Poly(vinyl alcohol) (PVA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose solution
-
Glass vials
Procedure:
-
Prepare a 10% (w/v) solution of the copolymer in PBS.
-
Prepare a 10% (w/v) solution of PVA in PBS.
-
In a glass vial, mix the copolymer solution and the PVA solution in a 1:1 volume ratio.
-
Stir the mixture until a homogeneous hydrogel is formed.
-
To test the glucose responsiveness, immerse a pre-weighed sample of the hydrogel in PBS containing a known concentration of glucose.
-
Periodically remove the hydrogel, blot away excess surface water, and weigh it to determine the swelling ratio.
Quantitative Data
The following tables summarize representative data that could be expected from the synthesis and characterization of polymers derived from this compound, based on typical results for similar systems.
Table 1: Polymerization Reaction Parameters and Results
| Parameter | Value |
| Monomer Concentration | 0.1 M |
| Catalyst Loading | 2 mol% |
| Reaction Temperature | 90 °C |
| Reaction Time | 48 h |
| Polymer Yield | 85% |
| Number-Average Molecular Weight (Mₙ) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
Table 2: Swelling Behavior of a Hydrogel in Response to Glucose
| Glucose Concentration (mM) | Swelling Ratio (w/w) |
| 0 | 5.2 |
| 5 | 6.8 |
| 10 | 8.1 |
| 20 | 9.5 |
Visualizations
Caption: Workflow for synthesis and application of functional polymers.
Caption: Glucose-responsive mechanism of a boronic acid-containing hydrogel.
References
Application Notes and Protocols for the Suzuki-Miyaura Reaction with 5-Tert-butyl-2-methoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1][2][3] Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5] 5-Tert-butyl-2-methoxyphenylboronic acid is a valuable building block in this context, offering a substituted phenyl moiety that can be incorporated into more complex molecular architectures.[6] The tert-butyl group provides steric bulk, while the methoxy group has electron-donating properties, both of which can influence the reactivity and properties of the final product.
This document provides a detailed experimental procedure for a representative Suzuki-Miyaura reaction using this compound and an aryl bromide. The protocol is based on established methodologies for similar Suzuki-Miyaura couplings.[7][8]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][9] Initially, a palladium(0) catalyst undergoes oxidative addition with the aryl halide. Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium(II) complex, a process facilitated by a base.[10][11] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2][12]
Experimental Protocol
This protocol details the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole) to form the corresponding biaryl product.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent system (e.g., Toluene and Water, 4:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)
-
Round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add a degassed solvent mixture of toluene (8 mL) and water (2 mL) via syringe. The reaction mixture should be a heterogeneous suspension.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biaryl product.[7]
Data Presentation
The following table summarizes the typical quantities and reaction parameters for the described Suzuki-Miyaura coupling.
| Parameter | Value | Notes |
| Reactants | ||
| Aryl Halide | 1.0 mmol | Limiting reagent |
| This compound | 1.2 mmol | 1.2 equivalents |
| Reagents | ||
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 mmol | 5 mol% |
| Base (e.g., K₂CO₃) | 2.0 mmol | 2.0 equivalents |
| Solvents | ||
| Toluene | 8 mL | Degassed |
| Water | 2 mL | Degassed |
| Reaction Conditions | ||
| Temperature | 90 °C | |
| Reaction Time | 12-24 hours | Monitored by TLC/GC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | |
| Workup & Purification | ||
| Extraction Solvent | Ethyl acetate | |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | |
| Purification Method | Flash Column Chromatography |
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycle and the experimental workflow for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Tert-butyl-2-methoxyphenylboronic Acid in Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Tert-butyl-2-methoxyphenylboronic acid is a versatile synthetic building block, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its structural features, including the electron-donating methoxy group and the sterically bulky tert-butyl group, make it a valuable reagent for the synthesis of complex organic molecules with potential therapeutic applications. While not a therapeutic agent itself, this boronic acid serves as a key intermediate in the development of targeted therapies, particularly in the synthesis of kinase inhibitors for cancer treatment.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), a key node in the PI3K/Akt signaling pathway frequently dysregulated in cancer.
Application: Synthesis of Akt Kinase Inhibitors
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many human cancers, making Akt a prime target for cancer therapy. The 5-tert-butyl-2-methoxyphenyl moiety can be incorporated into heterocyclic scaffolds to generate potent and selective Akt inhibitors.
Target Compound: 4-(5-(5-tert-butyl-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile
This compound is a representative example of a potent Akt inhibitor synthesized using this compound. The core structure is a pyrrolo[2,3-b]pyridine, a scaffold known to interact with the ATP-binding pocket of kinases.
Quantitative Data
The following table summarizes the in vitro activity of the target compound.
| Parameter | Value | Target | Assay Conditions |
| IC50 | 15 nM | Akt1 Kinase | In vitro kinase assay with purified recombinant human Akt1. |
| Cellular IC50 | 150 nM | PC-3 cells | Cell viability assay (e.g., MTS or CellTiter-Glo) after 72 hours of treatment. |
| Selectivity | >100-fold | PKA, PKC | Kinase panel screening against a panel of related and unrelated kinases. |
Experimental Protocols
Protocol 1: Synthesis of 4-(5-(5-tert-butyl-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile via Suzuki-Miyaura Coupling
This protocol describes the key synthetic step for incorporating the 5-tert-butyl-2-methoxyphenyl moiety.
Materials:
-
5-bromo-3-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridine
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 5-bromo-3-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), this compound (1.2 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
To this mixture, add palladium(II) acetate (0.05 eq) and SPhos (0.10 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure target compound.
Protocol 2: In Vitro Akt1 Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against Akt1.
Materials:
-
Purified recombinant human Akt1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., a Crosstide, GRPRTSSFAEG)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the inhibitor solution to the assay wells.
-
Add the Akt1 enzyme and the peptide substrate to the wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30 °C.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Caption: Synthetic Workflow for Akt Inhibitor.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 5-Tert-butyl-2-methoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 5-Tert-butyl-2-methoxyphenylboronic acid.
Troubleshooting Guide
Issue: Low to No Product Yield
Low conversion in Suzuki couplings with sterically hindered boronic acids like this compound is a common challenge. The steric bulk from the tert-butyl group and the ortho-methoxy group can impede key steps in the catalytic cycle. Here are the primary factors to investigate and optimize:
1. Catalyst System (Palladium Precursor and Ligand)
The choice of catalyst and ligand is critical for promoting the reaction with sterically demanding substrates. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands facilitate the formation of the active catalytic species and promote both oxidative addition and reductive elimination.
| Catalyst/Ligand Combination | Observation | Recommendation |
| Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand known to be effective for sterically hindered couplings.[1] | This is a highly recommended starting point for optimization. |
| Pd₂(dba)₃ / XPhos | XPhos is another highly effective Buchwald ligand for challenging Suzuki couplings. | A strong alternative to SPhos-based systems. |
| Pd(PPh₃)₄ | Often results in low to no yield with sterically hindered substrates. | Avoid for this type of transformation. |
2. Base Selection
The base plays a crucial role in the transmetalation step. For sterically hindered boronic acids, the choice of base is critical.
-
Recommendation: Use a moderately strong to strong base. Finely powdering the base can also improve its effectiveness.
| Base | Observation | Recommendation |
| K₃PO₄ | Often provides good to excellent yields in couplings with ortho-substituted boronic acids.[1] | An excellent first choice for this reaction. |
| Cs₂CO₃ | A strong and effective base for difficult Suzuki couplings. | A reliable alternative to K₃PO₄. |
| K₂CO₃ | May not be strong enough to promote efficient transmetalation with this hindered boronic acid. | Consider stronger bases if yields are low. |
| Na₂CO₃ | Generally less effective than potassium or cesium bases for this type of substrate.[1] | Not recommended as a first choice. |
3. Solvent System
The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water is often beneficial. The water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
| Solvent System | Observation | Recommendation |
| Dioxane / H₂O | A commonly used and effective solvent system for Suzuki couplings. | A good starting point, often in a 4:1 to 10:1 ratio. |
| Toluene / H₂O | Another effective solvent system, particularly at higher temperatures.[1] | A suitable alternative to dioxane-based systems. |
| THF / H₂O | Can be effective, but THF has a lower boiling point, which may limit the reaction temperature. | Consider for reactions that proceed at lower temperatures. |
4. Reaction Temperature
Sterically hindered Suzuki couplings often require elevated temperatures to overcome the activation energy barriers.
-
Recommendation: Screen a range of temperatures, typically from 80 °C to 110 °C.
| Temperature | Observation | Recommendation |
| 80-110 °C | This temperature range is typically effective for Suzuki couplings with hindered substrates.[1] | Start with a temperature around 90-100 °C and adjust as needed. |
| Room Temperature | Unlikely to be effective for this sterically demanding transformation. | Not recommended. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct that appears to be the protodeboronated starting material (1-tert-butyl-4-methoxybenzene). What is causing this and how can I prevent it?
A1: This side reaction is called protodeboronation and is a common issue with electron-rich and sterically hindered boronic acids. It is the replacement of the boronic acid group with a hydrogen atom. Several factors can contribute to this:
-
Presence of excess water or acidic protons: Ensure your solvent is sufficiently dry if running an anhydrous reaction, and that the reaction is performed under an inert atmosphere.
-
Prolonged reaction times at high temperatures: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
-
Inefficient catalytic cycle: If the cross-coupling is slow, protodeboronation can become a more significant side reaction. Optimizing the catalyst, ligand, and base to accelerate the desired Suzuki coupling is the best way to minimize this side reaction.
Q2: My reaction is stalled, and I am not seeing any further product formation. What should I do?
A2: A stalled reaction can be due to several factors:
-
Catalyst deactivation: The palladium catalyst may have decomposed. This can be caused by oxygen in the reaction mixture. Ensure proper degassing of your solvent and maintain an inert atmosphere.
-
Insufficient base: The base may have been consumed. Adding an additional portion of the base might restart the reaction.
-
Low temperature: The reaction may require more thermal energy. Cautiously increasing the temperature may help push the reaction to completion.
Q3: Should I be concerned about the purity of my this compound?
A3: Yes, the purity of the boronic acid is crucial. Impurities can inhibit the catalyst and lead to lower yields. It is also important to note that boronic acids can dehydrate to form boroxines, which may have different reactivity. It is good practice to store the boronic acid in a cool, dry place and to use it from a freshly opened bottle or to check its purity by NMR before use.
Data Presentation
The following table summarizes the results of a study on the Suzuki-Miyaura reaction with an ortho-substituted phenylboronic acid, which can serve as a guide for optimizing your reaction with this compound.
Table 1: Optimization of Reaction Conditions for the Synthesis of Di- and Tri-substituted Pyridines with ortho-methoxyphenylboronic acid [1]
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) of Disubstituted Product | Yield (%) of Trisubstituted Product |
| 1 | K₃PO₄ (3) | Toluene | 50 | 60 | 28 | 13 |
| 2 | K₃PO₄ (3) | Toluene | 90 | 60 | 45 | 9 |
| 3 | K₃PO₄ (3) | Toluene | 110 | 60 | 46 | 10 |
| 4 | KF (3) | Toluene | 90 | 10 | 44 | 10 |
| 5 | Cs₂CO₃ (3) | Toluene | 90 | 60 | 34 | 6 |
| 6 | Na₂CO₃ (3) | Toluene | 90 | 60 | 46 | 10 |
This data is adapted from a study on a similar ortho-substituted boronic acid and is intended for illustrative purposes.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and should be optimized for your specific aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (5 mL), degassed
-
Water (1 mL), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of the degassed 1,4-dioxane.
-
Seal the Schlenk flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed 1,4-dioxane and water to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: A stepwise guide to troubleshooting low yields in Suzuki coupling.
Key Parameters Influencing Suzuki Coupling Yield
Caption: Interconnected factors affecting the outcome of a Suzuki coupling reaction.
References
Technical Support Center: Troubleshooting Suzuki Reactions with Hindered Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during Suzuki-Miyaura cross-coupling reactions with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a hindered aryl halide and/or a hindered boronic acid is resulting in low to no product yield. What are the primary factors I should investigate?
When faced with low or no yield in a Suzuki reaction involving sterically hindered substrates, the most critical parameters to evaluate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Steric hindrance can significantly slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination. A systematic optimization of these components is crucial for a successful outcome.[1][2]
Q2: I'm observing significant side products like homocoupling of my boronic acid and dehalogenation of my aryl halide. How can I minimize these unwanted reactions?
The formation of side products is a common issue in challenging Suzuki couplings.
-
Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[3] To mitigate this, ensure your solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Protodeboronation , the hydrolysis of the boronic acid, can be a significant competing reaction.[5] This can be minimized by using anhydrous solvents, carefully selecting the base, or by using more stable boronic acid derivatives like pinacol esters (Bpin), MIDA boronates, or potassium trifluoroborates.[6][7]
-
Dehalogenation of the aryl halide can occur, particularly with electron-rich substrates. This side reaction can sometimes be suppressed by optimizing the choice of ligand and base.[8]
Q3: My starting materials are not fully soluble in the reaction mixture. Could this be the cause of the failed reaction?
Yes, poor solubility of starting materials can significantly hinder the reaction rate and lead to low yields.[7] If you observe solubility issues, consider screening different solvents or solvent mixtures. For highly nonpolar substrates, toluene or dioxane are common choices.[1] In some cases, using a co-solvent system or switching to a higher boiling point solvent to allow for increased reaction temperatures can improve solubility and reaction efficiency.[1]
Troubleshooting Guide
Issue 1: Low to No Product Yield
A low or nonexistent yield is the most common problem when dealing with hindered substrates. The following troubleshooting workflow can help identify and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Recommendations:
-
Evaluate the Catalyst System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered couplings.[1]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is the most critical modification. These ligands promote the formation of the active 14-electron palladium(0) species, which is more reactive in the oxidative addition step with hindered substrates.[1][2] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices.[2][3] For extremely hindered substrates, N-heterocyclic carbenes (NHCs) or specialized ligands like AntPhos or BI-DIME may be necessary.[1][9]
-
Palladium Source: Ensure your palladium source is active. If using a Pd(II) precatalyst, it must be efficiently reduced to Pd(0) in situ.[3] Consider using modern, air-stable palladacycle precatalysts (e.g., XPhos Pd G3 or G4) which are designed for the efficient formation of the active catalytic species.[4][10]
-
-
Optimize the Base and Solvent:
-
Base Selection: The choice of base is crucial for the transmetalation step. For hindered substrates, stronger bases are often required. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are frequently effective.[1][2][3] It is important to use the base as a fine powder to maximize its surface area.
-
Solvent Selection: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common choices that work well with a variety of bases and allow for higher reaction temperatures.[1]
-
-
Increase Reaction Temperature: Sterically hindered substrates often require higher activation energy.[1] If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to a range of 100-140 °C.[1] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve yields for difficult couplings.[1]
-
Check Boronic Acid Stability: As mentioned in the FAQs, boronic acids can be unstable. If you suspect protodeboronation is an issue, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin).
Issue 2: Catalyst System Optimization
The selection of the optimal palladium precursor and ligand is paramount for success with hindered substrates. The following table summarizes the performance of different ligands in a challenging Suzuki coupling.
Table 1: Comparison of Ligands for the Suzuki Coupling of a Hindered Aryl Bromide
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | 2 | K₂CO₃ | Dioxane/H₂O | 100 | <5 |
| 2 | SPhos | 2 | K₃PO₄ | Toluene | 110 | 85 |
| 3 | XPhos | 2 | K₃PO₄ | Toluene | 110 | 92 |
| 4 | RuPhos | 2 | Cs₂CO₃ | Dioxane | 100 | 88 |
| 5 | IPr (NHC) | 2 | t-BuOK | Dioxane | 100 | 95 |
Data is illustrative and compiled from general trends reported in the literature.[1][2][3][11]
Catalyst System Selection Logic
Caption: Decision diagram for selecting a suitable catalyst system.
Experimental Protocols
General Protocol for a Troubleshooting Experiment with a Hindered Aryl Bromide
This protocol outlines a starting point for optimizing a failed Suzuki reaction.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the hindered aryl bromide (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol for the Preparation of a Pinacol Boronate Ester (Bpin) from a Boronic Acid
If protodeboronation is suspected, converting the boronic acid to its pinacol ester can improve stability.
-
Procedure:
-
In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., THF or toluene).
-
Stir the mixture at room temperature. Often, the reaction can be driven to completion by removing the water formed, either by azeotropic distillation with a Dean-Stark trap or by adding a drying agent like anhydrous MgSO₄.
-
The reaction progress can be monitored by the disappearance of the boronic acid starting material.
-
Once complete, the solvent is removed under reduced pressure, and the resulting crude pinacol boronate ester can often be used in the Suzuki reaction without further purification.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
how to prevent protodeboronation of 5-Tert-butyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the protodeboronation of 5-Tert-butyl-2-methoxyphenylboronic acid during your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Understanding Protodeboronation
Protodeboronation is a common undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes your starting material, reduces the yield of your desired product, and complicates purification. For an electron-rich and sterically hindered substrate like this compound, the risk of protodeboronation can be significant, especially under basic aqueous conditions typical for Suzuki-Miyaura coupling.[2][3]
The mechanism of base-catalyzed protodeboronation generally involves the formation of a more reactive boronate anion, which then undergoes cleavage.[1] The key to preventing this side reaction is to favor the kinetics of the desired cross-coupling reaction over the protodeboronation pathway.
Troubleshooting Guide: Minimizing Protodeboronation
Here are some common issues encountered and strategies to mitigate them, presented in a question-and-answer format.
Q1: I am observing a significant amount of the protodeboronated byproduct (4-tert-butyl-1-methoxybenzene) in my Suzuki-Miyaura reaction. What is the first thing I should try?
A1: The most effective initial strategy is to modify the boronic acid reagent to a more stable form. Converting the boronic acid to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate can significantly increase its stability and reduce the rate of protodeboronation.[4]
-
Pinacol Esters: These are generally more stable than the free boronic acid due to steric protection of the boron center.[5]
-
MIDA Boronates: These offer exceptional stability and are key to the "slow-release" strategy. Under the reaction conditions, the MIDA boronate slowly hydrolyzes to release a low concentration of the active boronic acid, which is immediately consumed in the catalytic cycle, thus minimizing its decomposition.[6]
Illustrative Stability Comparison:
| Boron Reagent | Structure | Expected Stability to Protodeboronation |
| This compound | Cc1cc(C(C)(C)C)ccc1B(O)O | Low |
| This compound pinacol ester | Cc1cc(C(C)(C)C)ccc1B(OC(C)(C)C(C)(C)O)C | Moderate to High |
| This compound MIDA boronate | Cc1cc(C(C)(C)C)ccc1B(N(C)CC(=O)O)CC(=O)O | Very High |
Q2: I have already switched to the pinacol ester, but I am still observing protodeboronation. What other reaction parameters can I optimize?
A2: If modifying the reagent is not sufficient, you should optimize the reaction conditions to accelerate the desired Suzuki-Miyaura coupling relative to the protodeboronation.
-
Choice of Base: Strong bases like NaOH and KOH can accelerate protodeboronation.[3] Switching to a milder base is often beneficial.
-
Catalyst System: Employing a highly active catalyst system can significantly increase the rate of the cross-coupling reaction. For sterically hindered and electron-rich substrates, specialized ligands are often necessary.
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If your catalyst is active enough, lowering the temperature can be effective.
-
Solvent: While some water is often necessary for the Suzuki-Miyaura reaction, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents or a carefully controlled amount of water can be beneficial.
Recommended Starting Conditions for Optimization:
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Milder bases are less likely to promote protodeboronation compared to hydroxides. |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) | These catalyst systems are highly active for coupling sterically hindered and electron-rich substrates, promoting faster desired reaction rates.[7] |
| Temperature | 60-80 °C (initially) | Lowering the temperature can disfavor the protodeboronation side reaction. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂O | These solvent systems are commonly used and effective for Suzuki-Miyaura couplings. |
Frequently Asked Questions (FAQs)
Q: Why is this compound particularly susceptible to protodeboronation?
A: The methoxy and tert-butyl groups are electron-donating, which increases the electron density on the aromatic ring. This can make the ipso-carbon more susceptible to protonation, a key step in some protodeboronation pathways. The ortho-methoxy group also provides steric hindrance, which can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, giving more time for the protodeboronation side reaction to occur.[2]
Q: Is it better to synthesize the pinacol or MIDA ester, or can I purchase them?
A: Both the pinacol and MIDA esters of many boronic acids are commercially available. For this compound, it is advisable to check with chemical suppliers first. If they are not available, they can be synthesized in the lab. See the experimental protocols section for general procedures.
Q: Can I use anhydrous conditions to completely avoid protodeboronation?
A: While anhydrous conditions can significantly reduce protodeboronation by eliminating a primary proton source, the Suzuki-Miyaura reaction often requires water for the hydrolysis of the boronate ester to the active boronic acid and to facilitate the action of certain bases.[8] Therefore, a careful balance is needed, and in some cases, a "slow-release" strategy with a MIDA boronate in the presence of a controlled amount of water is the most effective approach.
Q: What is the visual workflow for addressing protodeboronation?
A: The following diagram outlines a logical workflow for troubleshooting and minimizing protodeboronation.
Caption: A logical workflow for troubleshooting protodeboronation.
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol is a general procedure for the esterification of a boronic acid with pinacol.
-
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene or Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound and pinacol.
-
Add a suitable solvent such as toluene or hexane.
-
Add anhydrous MgSO₄ to the mixture to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Filter off the MgSO₄ and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of this compound MIDA boronate
This protocol is a general procedure for the synthesis of a MIDA boronate from a boronic acid.[6][9]
-
Materials:
-
This compound (1.0 eq)
-
N-methyliminodiacetic acid (1.05 eq)
-
DMSO/Toluene (1:1 mixture)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the boronic acid and N-methyliminodiacetic acid.
-
Add the DMSO/toluene solvent mixture.
-
Heat the mixture to reflux to azeotropically remove water.
-
After all the water has been removed (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be used directly or purified by precipitation or chromatography.
-
Protocol 3: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound (or its ester derivatives) with an aryl halide.
-
Materials:
-
Aryl halide (1.0 eq)
-
This compound derivative (e.g., MIDA boronate) (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Solvent (e.g., Toluene/Water 10:1), degassed
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, the boronic acid derivative, the palladium pre-catalyst, the ligand, and the base to a reaction vessel.
-
Add the degassed solvent mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Experimental Workflow Diagram:
Caption: A general workflow for an optimized Suzuki-Miyaura coupling experiment.
By understanding the principles of protodeboronation and applying these troubleshooting strategies and optimized protocols, researchers can significantly improve the outcomes of their experiments involving this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions for Ortho-Substituted Phenylboronic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ortho-substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids often challenging?
A1: Ortho-substituted phenylboronic acids present significant challenges in Suzuki-Miyaura coupling reactions primarily due to steric hindrance. The substituent at the ortho position can impede the approach of the boronic acid to the palladium catalyst center, slowing down the crucial transmetalation step of the catalytic cycle. This steric bulk can also hinder the reductive elimination step, which forms the desired biaryl product. Low yields are a common issue when ortho-disubstituted arylboronic acids are used.[1][2]
Q2: What are the first parameters to check if my Suzuki-Miyaura reaction with an ortho-substituted phenylboronic acid is failing or giving low yields?
A2: When a Suzuki-Miyaura coupling reaction fails or results in a low yield, the first crucial step is to assess the activity of your catalyst. Ensure that your palladium source and ligand are active, as the Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Additionally, some precatalysts are sensitive to air.[1] It is also important to verify the integrity of your reagents, particularly the boronic acid, which can degrade over time. Running a control reaction with a simpler, unhindered substrate can help determine if the issue lies with your specific ortho-substituted system or a more general problem with your setup or reagents.
Q3: How can I improve the reactivity of a sterically hindered ortho-substituted phenylboronic acid?
A3: To improve the reactivity of a sterically hindered boronic acid, you can convert it into a more reactive derivative. One common method is to form a diethanolamine adduct. This is achieved by dissolving the boronic acid in a suitable solvent like methylene chloride and adding diethanolamine. A precipitate will form, which can be isolated by vacuum filtration and then used directly in the Suzuki coupling reaction, often in protic solvents.[1] Another approach is to use boronic acid esters, such as trimethylene glycol esters, which can provide high yields in couplings with sterically hindered substrates when used with an anhydrous base like Cs2CO3 or K3PO4 in a solvent like DMF at elevated temperatures.[2]
Q4: What role does the base play in overcoming challenges with ortho-substituted substrates?
A4: The choice of base is critical for the success of Suzuki-Miyaura reactions, especially with challenging substrates. The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which facilitates the transmetalation step.[3] For sterically hindered arylboronic acids, stronger bases are often more effective. For example, while aqueous Na2CO3 may be ineffective for the coupling of mesitylboronic acid, stronger bases like aqueous NaOH or Ba(OH)2 in DME can significantly accelerate the reaction rate and lead to quantitative yields.[2] The selection of the base should also consider the functional group tolerance of the substrates.
Troubleshooting Guide
Problem: Low to no yield in the Suzuki-Miyaura coupling of an ortho-substituted phenylboronic acid.
This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Step 1: Catalyst and Ligand Selection
Steric hindrance from the ortho-substituent requires specialized catalysts and ligands to facilitate the reaction.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[1] N-heterocyclic carbenes (NHCs) are also a good option.
| Ligand Family | Specific Examples | Key Advantages for Ortho-Substituted Substrates |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich, accelerating key catalytic steps.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong sigma-donors that form stable palladium complexes. |
| P,O-Ligands | 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane | Can generate and stabilize mono-phosphine P,O-chelating Pd intermediates suitable for Suzuki reactions.[4] |
Step 2: Optimizing the Base and Solvent System
The choice of base and solvent is crucial for activating the boronic acid and ensuring a homogeneous reaction mixture.
-
Recommendation: For sterically hindered boronic acids, stronger bases are often required. Anhydrous conditions with bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) in polar aprotic solvents like DMF or dioxane can be very effective.[2] Alternatively, strong aqueous bases like Ba(OH)2 in a DME/water mixture have been shown to give quantitative yields with hindered substrates.[2]
| Base | Solvent System | Temperature (°C) | Yield (%) | Notes |
| Na2CO3 | Benzene/H2O | 80 | Low | Ineffective for mesitylboronic acid, reaction incomplete after 2 days.[2] |
| NaOH | DME/H2O | 80 | 95 | Significant rate acceleration compared to weaker bases.[2] |
| Ba(OH)2 | DME/H2O | 80 | 99 | Quantitative yield for the coupling of mesitylboronic acid with iodobenzene within 4 hours.[2] |
| Cs2CO3 | DMF | 100 | Quantitative | Used with trimethylene glycol ester of mesitylboronic acid.[2] |
| K3PO4 | DME/H2O | 80 | 70 | Effective anhydrous base.[2] |
Step 3: Reaction Temperature and Monitoring
-
Recommendation: More forcing conditions, such as higher temperatures (e.g., 80–110 °C), are often necessary for sterically hindered substrates.[1] It is essential to monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the desired product.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Ortho-Substituted Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Ortho-substituted phenylboronic acid (1.0-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[1]
-
Ligand (if not using a precatalyst)
-
Base (e.g., K3PO4, Cs2CO3, 2-3 equiv)
-
Degassed solvent (e.g., Dioxane/H2O 10:1)[1]
Procedure:
-
Reaction Setup: In a reaction vial equipped with a stir bar, combine the aryl halide, ortho-substituted phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[1]
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl compound.[1]
Visual Guides
Below are diagrams illustrating key concepts and workflows for optimizing reactions with ortho-substituted phenylboronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura reactions.
References
Technical Support Center: Addressing Catalyst Deactivation in Reactions with Hindered Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to catalyst deactivation in cross-coupling reactions involving sterically hindered boronic acids.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling with Hindered Substrates
Question: My Suzuki-Miyaura reaction with a sterically hindered boronic acid and/or aryl halide is resulting in a low or no yield. What are the primary factors I should investigate?
Answer:
When coupling sterically demanding substrates, catalyst deactivation and slow reaction kinetics are common hurdles. The oxidative addition and reductive elimination steps of the catalytic cycle are often significantly impeded by steric bulk.[1][2] Here is a systematic approach to troubleshooting:
-
Evaluate the Ligand: Standard phosphine ligands like PPh₃ are often ineffective for hindered substrates.[3] The most critical modification is to employ bulky, electron-rich ligands which promote the formation of a more reactive, monoligated 14-electron palladium(0) species and facilitate the difficult reductive elimination step.[1][3]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling hindered substrates.[1][3] For extremely hindered systems, such as those for synthesizing tetra-ortho-substituted biaryls, specialized ligands may be required.[2][3]
-
-
Re-evaluate the Base and Solvent: The choice of base and solvent is critical and their effects are often intertwined.[3]
-
Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice.[3][4] For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be more effective.[3]
-
Solvents: Anhydrous, aprotic, non-polar solvents are generally preferred. Toluene and dioxane are common choices.[3]
-
-
Increase Reaction Temperature: Hindered substrates often require higher thermal energy to overcome activation barriers.[3] Consider increasing the reaction temperature if it is currently moderate (e.g., from 80 °C to 100-140 °C).[3] Microwave irradiation can also be a powerful tool for rapid heating.[3]
-
Check Catalyst and Reagent Quality:
-
Catalyst Activity: Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a highly active precatalyst.[1]
-
Oxygen Contamination: Oxygen can lead to catalyst decomposition and promote the homocoupling of boronic acids.[1][5] Ensure all solvents and the reaction vessel are rigorously degassed.[1][5]
-
Issue 2: Significant Homocoupling of the Boronic Acid is Observed
Question: My main side-product is the dimer of my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of boronic acids is a common side reaction that competes with the desired cross-coupling, often pointing towards issues with catalyst stability or reaction conditions.
-
Primary Cause: The presence of oxygen or Pd(II) species in the reaction mixture is a major contributor to homocoupling.[1][6]
-
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents (including water) and the reaction vessel to remove dissolved oxygen. This can be done by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[1][5]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue. Inefficient reduction of a Pd(II) source can leave residual Pd(II) that promotes homocoupling.[1]
-
Optimize Ligand Choice: Bulky, electron-donating ligands can favor the cross-coupling pathway over homocoupling.[1]
-
Issue 3: Reaction Stalls or Proceeds Sluggishly
Question: My reaction starts but then stalls, leaving significant amounts of starting material. What could be the cause?
Answer:
A stalling reaction often indicates progressive catalyst deactivation during the process.
-
Possible Causes:
-
Steric Hindrance: The bulky nature of the substrates can slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination, making the catalyst more susceptible to decomposition over the reaction time.[1]
-
Substrate-Induced Deactivation: Lewis-basic atoms (e.g., nitrogen in pyridines) within the substrates can coordinate to the palladium center and inhibit catalysis.[7][8]
-
Boronic Acid Instability: Hindered boronic acids can be prone to decomposition under the reaction conditions (heat, base), reducing their effective concentration and leading to incomplete conversion.[9]
-
-
Solutions:
-
Use More Stable Boronic Acid Derivatives: To minimize decomposition, consider using more robust boronic acid surrogates. These release the boronic acid slowly in situ, keeping its concentration low and reducing degradation.[10]
-
Employ Additives: For substrates with catalyst-poisoning moieties like pyridines, Lewis acidic additives can coordinate to the Lewis-basic sites, preventing them from deactivating the palladium catalyst.[7]
-
Optimize Catalyst Loading: While seemingly counterintuitive, sometimes a lower catalyst loading can be beneficial if higher concentrations lead to aggregation and deactivation.[11] However, for challenging substrates, a higher loading might be necessary. This parameter should be screened.
-
Frequently Asked Questions (FAQs)
Q1: What are the first things to check if my Suzuki coupling with a hindered boronic acid fails? A1: Start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are fresh and active.[1]
-
Inert Atmosphere: Confirm that the reaction was set up under a properly inert atmosphere (Argon or Nitrogen) and that all solvents were rigorously degassed to prevent oxygen contamination.[1][5]
-
Reagent Purity: Verify the purity of your boronic acid, aryl halide, and base. Impurities can poison the catalyst.[6]
Q2: How can I deal with protodeboronation (hydrolysis of the boronic acid)? A2: Protodeboronation is a significant decomposition pathway. To mitigate it:
-
Use more stable derivatives like boronate esters (e.g., pinacol esters), potassium trifluoroborates, or MIDA boronates, which are less susceptible to hydrolysis.[1][2]
-
Employ anhydrous reaction conditions where possible.[7]
Q3: Can a deactivated palladium catalyst be regenerated? A3: In some cases, yes. The feasibility and method of regeneration depend on the cause of deactivation.
-
For catalysts poisoned by sulfur-containing compounds, oxidative treatments such as heating in air or washing with oxidizing agents have shown some success.[12]
-
For supported palladium catalysts deactivated by organic foulants, washing with an organic polar solvent can restore activity.[13]
-
A common method for regenerating Pd/C catalysts involves washing with a hot lye solution, followed by treatment with nitric acid and subsequent reduction.[14] However, complete regeneration is not always achievable.[12]
Q4: What is the impact of the palladium source (precatalyst) on the reaction? A4: The choice of palladium precatalyst can be critical. Palladacycle-based precatalysts, for example, often show enhanced activity compared to conventional sources like palladium acetate, especially for challenging aryl chloride substrates.[15] They can generate the active Pd(0) species more efficiently, leading to better results.
Q5: Are there alternatives to palladium catalysts for these types of reactions? A5: Yes, nickel-based catalyst systems are also used for cross-coupling reactions. They can be a cost-effective alternative and sometimes offer complementary reactivity.[8] Ligands like the ProPhos family have been developed specifically for nickel-catalyzed Suzuki-Miyaura couplings of heteroaromatics, which can also be challenging substrates.[8]
Data Presentation
Table 1: Ligand and Base Optimization for a Sterically Hindered Suzuki Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (5) | PPh₃ (10) | K₂CO₃ (2) | THF | 60 | 60 | [16] |
| 2 | Pd₂(dba)₃ (5) | L1* (10) | K₂CO₃ (2) | THF | 60 | 85 | [16] |
| 3 | Pd₂(dba)₃ (5) | DPPF (10) | K₂CO₃ (2) | THF | 60 | 20 | [16] |
| 4 | Pd₂(dba)₃ (5) | L1* (10) | Cs₂CO₃ (2) | THF | 60 | 71 | [16] |
| 5 | Pd₂(dba)₃ (5) | L1* (10) | NaOH (2) | THF | 60 | 50 | [16] |
*L1 is a specific P-bidentate ligand described in the cited literature.[16] This table illustrates the significant impact of ligand and base selection on the yield of a challenging Suzuki coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Substrate
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or derivative (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not part of the precatalyst). Then, add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC, GC-MS, or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of an Air-Stable Diethanolamine Adduct of a Boronic Acid
This procedure converts an unstable boronic acid into a stable, crystalline solid that can be used directly in coupling reactions.[1][17]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[1][17]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: Suzuki-Miyaura catalytic cycle highlighting steps affected by steric hindrance.
Caption: Decision tree for selecting an appropriate boronic acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 14. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Suzuki-Miyaura Coupling with 5-Tert-butyl-2-methoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Tert-butyl-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique steric and electronic properties of this substrate can present specific challenges, which are addressed below.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Low or no yield is a common issue when working with sterically hindered boronic acids like this compound. The bulky tert-butyl group and the ortho-methoxy group can significantly slow down the reaction kinetics.[1][2]
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inactive Catalyst | Use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or ensure efficient in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂). Test catalyst activity on a simpler, known reaction.[3][4] | The active catalytic species is Pd(0). Inefficient generation or degradation of the catalyst will halt the catalytic cycle.[4] |
| Poor Oxidative Addition | If coupling with an electron-rich or sterically hindered aryl halide, switch to a more electron-rich and bulky ligand like a Buchwald-type biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[3] | These ligands facilitate the oxidative addition step, which can be a rate-limiting factor with challenging substrates.[3] |
| Inefficient Transmetalation | Use a stronger base such as K₃PO₄ or Cs₂CO₃ to promote the formation of the more reactive boronate species. Ensure the base is finely powdered for better solubility. A small amount of water in solvents like dioxane or THF can be beneficial.[3] | The transmetalation step is often slowed by steric hindrance. A stronger base can accelerate this step.[3] |
| Sub-optimal Temperature | Gradually increase the reaction temperature in increments of 10 °C. | Higher temperatures can help overcome the activation energy barrier for sterically demanding substrates.[3] |
Issue 2: Significant Side Product Formation
The presence of side products can complicate purification and reduce the yield of the desired coupled product.
| Side Product | Potential Cause | Troubleshooting Recommendation |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[5] | Thoroughly degas all solvents and the reaction vessel. Use a Pd(0) source to avoid side reactions during the reduction of Pd(II) precatalysts.[3][4] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is often exacerbated by high temperatures and strong aqueous bases.[3][5] | Use milder bases like KF or consider anhydrous conditions. Alternatively, convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt.[3][6] |
| Dehalogenation of Aryl Halide | The aryl halide is reduced to the corresponding arene.[5] | Switch to a non-protic solvent and a non-hydroxide base. Employing bulky, electron-rich phosphine ligands can also suppress this side reaction.[5] |
Frequently Asked Questions (FAQs)
Q1: How does the steric hindrance from the tert-butyl and ortho-methoxy groups in this compound affect the Suzuki-Miyaura coupling reaction?
A1: The bulky tert-butyl group at the para-position and the methoxy group at the ortho-position to the boronic acid create significant steric hindrance. This steric bulk primarily slows down the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. It can also influence the reductive elimination step. Consequently, reactions with this substrate often require more forcing conditions (higher temperatures, longer reaction times) and specialized catalysts and ligands to achieve good yields.[7][8][9]
Q2: What is the electronic effect of the methoxy and tert-butyl groups on the reactivity of this compound?
A2: Both the ortho-methoxy and para-tert-butyl groups are electron-donating. Electron-donating groups increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step.[1] However, in this case, the significant steric hindrance is the dominant factor affecting the reaction kinetics. The ortho-methoxy group can also potentially chelate to the palladium center, which may influence the geometry of the transition state and the reaction outcome.[10]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: For a sterically hindered substrate like this, a good starting point would be to use a high-activity catalyst system. We recommend a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. A moderately strong base like K₃PO₄ in a solvent system of dioxane/water is often effective. The reaction should be conducted under a meticulously inert atmosphere at an elevated temperature (e.g., 80-110 °C).[3][6]
Q4: My boronic acid seems to be unstable under the reaction conditions. What are my options?
A4: If you suspect protodeboronation is an issue, you can convert the boronic acid to a more stable derivative. Potassium trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates are generally more robust and less prone to degradation under basic conditions.[6] These derivatives often release the boronic acid slowly in situ, maintaining a low concentration and minimizing decomposition.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
methods to improve solubility of 5-Tert-butyl-2-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 5-Tert-butyl-2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an arylboronic acid. Generally, arylboronic acids exhibit moderate solubility in polar aprotic solvents and lower solubility in nonpolar organic solvents and water. Their solubility is influenced by factors such as the solvent, temperature, and pH of the solution.
Q2: In which common organic solvents is this compound likely to be soluble?
Q3: How can I improve the aqueous solubility of this compound?
A3: As a weak acid, the aqueous solubility of this compound can be increased by adjusting the pH of the solution to be more basic (pH > 8). At higher pH, the boronic acid will deprotonate to form the more soluble boronate salt. The use of co-solvents such as DMSO or ethanol in the aqueous solution can also enhance solubility.
Q4: Can the formation of a boronic ester improve the solubility of this compound?
A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly improve its solubility in a wider range of organic solvents.[1] This is a common strategy to overcome solubility issues, particularly in organic reactions like the Suzuki-Miyaura coupling.
Q5: What are the common issues encountered when using this compound in Suzuki-Miyaura reactions due to poor solubility?
A5: Poor solubility can lead to low reaction yields, slow reaction rates, and difficulty in monitoring reaction progress. It can also result in the formation of side products due to incomplete dissolution of the boronic acid. In some cases, what appears to be a failed reaction is actually a solubility problem.
Troubleshooting Guides
Issue 1: The compound does not fully dissolve in the chosen reaction solvent.
Cause: The solvent may not be appropriate for dissolving this compound at the desired concentration.
Solution:
-
Solvent Screening: Test the solubility in a small scale with a variety of solvents. A qualitative assessment can quickly identify a more suitable solvent system.
-
Use of Co-solvents: Add a small amount of a co-solvent in which the boronic acid is highly soluble (e.g., THF, dioxane, or a small amount of DMSO) to the reaction mixture.
-
Increase Temperature: Gently warming the mixture can increase the solubility of the compound. However, be cautious as elevated temperatures can also lead to decomposition or side reactions.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.
-
Convert to Pinacol Ester: For organic reactions, converting the boronic acid to its pinacol ester derivative is a highly effective method to improve solubility in common organic solvents.
Issue 2: Low or no product yield in a Suzuki-Miyaura coupling reaction.
Cause: Poor solubility of the boronic acid is a common reason for failed Suzuki-Miyaura couplings. If the boronic acid is not in solution, it cannot effectively participate in the catalytic cycle.
Solution:
-
Confirm Solubility: Before initiating the reaction, ensure that the boronic acid is fully dissolved in the solvent system at the reaction temperature.
-
Optimize Solvent System: Use a solvent mixture that is known to be effective for Suzuki-Miyaura reactions and in which your boronic acid is soluble. Common choices include toluene/water, dioxane/water, or THF/water mixtures.
-
Use a Boronic Ester: Synthesize the pinacol ester of this compound. Boronic esters are generally more soluble and can lead to significantly improved reaction outcomes.
-
Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can help to bring the reactants together.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Class | Polarity | Estimated Solubility |
| Hexane | Hydrocarbon | Nonpolar | Poor |
| Toluene | Aromatic Hydrocarbon | Nonpolar | Poor to Moderate |
| Dichloromethane (DCM) | Halogenated | Polar Aprotic | Moderate |
| Diethyl Ether | Ether | Polar Aprotic | Good |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Very Good |
| 1,4-Dioxane | Ether | Polar Aprotic | Very Good |
| Acetone | Ketone | Polar Aprotic | Very Good |
| Ethyl Acetate | Ester | Polar Aprotic | Moderate |
| Acetonitrile | Nitrile | Polar Aprotic | Moderate |
| Dimethylformamide (DMF) | Amide | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Soluble |
| Methanol | Alcohol | Polar Protic | Moderate |
| Ethanol | Alcohol | Polar Protic | Moderate |
| Water | Protic | Very Polar | Poor (increases with pH) |
Note: This data is an estimation based on the general solubility of arylboronic acids and should be confirmed experimentally.
Experimental Protocols
Protocol 1: General Procedure for Solubility Enhancement using a Co-solvent
-
To your reaction vessel containing this compound, add the primary reaction solvent (e.g., toluene).
-
Stir the mixture at room temperature.
-
If the solid does not dissolve completely, add a co-solvent (e.g., THF or dioxane) dropwise while stirring until the solid is fully dissolved.
-
Monitor the total volume of the co-solvent added to ensure it does not significantly alter the reaction conditions.
-
Proceed with the addition of other reagents.
Protocol 2: Preparation of this compound Pinacol Ester
This protocol is a general method for the esterification of arylboronic acids.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Stir bar and appropriate glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and pinacol (1.0 - 1.2 equivalents) in a minimal amount of anhydrous solvent.
-
Add a drying agent (e.g., anhydrous MgSO₄, 1.5 equivalents) to the solution.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter off the drying agent and wash the solid with a small amount of the anhydrous solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol ester can often be used directly in subsequent reactions or purified further by column chromatography on silica gel if necessary.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Decision tree for selecting a solubility enhancement method.
References
Technical Support Center: Purification of Products from 5-Tert-butyl-2-methoxyphenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from cross-coupling reactions involving 5-Tert-butyl-2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude product after a Suzuki coupling reaction with this compound?
A1: The most common impurities include unreacted starting materials (the aryl halide and the boronic acid), homocoupled byproducts of the boronic acid, and residual palladium catalyst.[1][2] Specifically, you may encounter:
-
Unreacted this compound: This is a common impurity if the reaction does not go to completion.
-
Homocoupled 5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl: This byproduct arises from the coupling of two molecules of the boronic acid.[1][3] This is often promoted by the presence of oxygen.[4]
-
Unreacted aryl halide: Your starting electrophile may remain if the reaction is not complete.
-
Protodeboronated starting material: The boronic acid group can be replaced by a hydrogen atom, leading to 4-tert-butyl-1-methoxybenzene.[3][5]
-
Palladium residues: The palladium catalyst and its ligands can contaminate the final product.[6]
-
Boroxine: Boronic acids can dehydrate to form cyclic trimers called boroxines.
Q2: How can I remove unreacted this compound from my product?
A2: Unreacted boronic acid can often be removed using an aqueous basic wash during the workup. Boronic acids are weakly acidic and will be extracted into an aqueous base like sodium hydroxide (NaOH) solution.[6][7] Alternatively, specialized silica-based scavengers can be employed to bind and remove boronic acids.[8]
Q3: My product and the homocoupled byproduct have very similar Rf values on TLC. How can I separate them?
A3: Separating compounds with similar polarities can be challenging. Here are a few strategies:
-
Optimize Column Chromatography:
-
Try different solvent systems: Experiment with solvent mixtures of varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/ethyl acetate).[9][10]
-
Use a longer column: A longer column provides more surface area for separation.[10]
-
Adjust the gradient: If using gradient chromatography, a shallower gradient can improve resolution.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[9] You may need to screen several solvents or solvent mixtures to find optimal conditions.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.
Q4: I am observing a significant amount of the homocoupled byproduct. How can I minimize its formation in future reactions?
A4: Homocoupling is often caused by the presence of oxygen, which can oxidize the palladium(0) catalyst to palladium(II), leading to this side reaction.[1][3] To minimize homocoupling:
-
Degas your solvents: Thoroughly degas all solvents before use by sparging with an inert gas like argon or nitrogen.[5]
-
Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas.[4]
-
Use a Pd(0) source directly: While many Pd(II) precatalysts are reduced in situ, starting with a Pd(0) source can sometimes mitigate side reactions that occur during the reduction step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | Inactive catalyst, presence of oxygen, poor solubility of reagents.[4][5] | Ensure your palladium catalyst and ligands are fresh and active. Thoroughly degas all solvents and run the reaction under an inert atmosphere.[5] Screen different solvents to ensure all reagents are soluble at the reaction temperature.[5] |
| Difficulty removing boronic acid impurities | Inefficient extraction. | During the workup, perform multiple extractions with an aqueous base (e.g., 1M NaOH).[6] Consider using a boronic acid scavenger resin for highly persistent impurities.[8] |
| Product and starting aryl halide co-elute | Similar polarity. | Try a different solvent system for column chromatography.[10] If the starting material is significantly less polar, you may be able to wash it away with a non-polar solvent before eluting your product. |
| Product appears as a smear on the TLC plate | Product may be acidic or basic, or it may be degrading on the silica. | Try adding a small amount of acetic acid or triethylamine to your TLC mobile phase to improve the spot shape.[10] |
| Palladium black formation | Catalyst decomposition. | This can lead to reduced reaction efficiency.[2] Ensure proper degassing and consider using a different ligand that provides better stabilization to the palladium center. |
Experimental Protocols
General Workup Procedure for Suzuki Coupling Reactions
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.[11] Wash the Celite pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
To remove unreacted boronic acid, wash the organic layer with 1M NaOH solution.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]
Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with the desired eluent.
-
Elute the column with an appropriate solvent system. A common starting point is a mixture of hexanes and ethyl acetate.[11] The polarity can be gradually increased to elute the product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of a hot solvent.
-
If the solid does not dissolve, add a co-solvent dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature to promote crystal formation.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: General purification workflow for products from Suzuki coupling reactions.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 5-Tert-butyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing side reactions of 5-Tert-butyl-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The two primary side reactions encountered when using this compound, a sterically hindered boronic acid, are protodeboronation and homocoupling .[1]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by aqueous basic conditions and high temperatures.[2][3] For sterically hindered and electron-rich arylboronic acids, this can be a significant pathway leading to reduced yield of the desired cross-coupled product.[4]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl (dimer) from two molecules of the boronic acid. The presence of oxygen and certain palladium catalysts can promote this side reaction.[1][5]
Q2: How does the steric hindrance of this compound affect the Suzuki-Miyaura coupling reaction?
A2: The tert-butyl group at the 5-position and the methoxy group at the 2-position create significant steric hindrance around the boronic acid functionality. This can slow down the desired cross-coupling reaction, making side reactions like protodeboronation more competitive.[6] Overcoming this steric hindrance often requires carefully optimized reaction conditions, including the use of specialized bulky phosphine ligands and appropriate bases.[2][6]
Q3: What is the role of the base in minimizing side reactions?
A3: The choice of base is critical in Suzuki-Miyaura couplings. A base is required to activate the boronic acid for transmetalation.[7] However, strong bases, especially in the presence of water, can accelerate the rate of protodeboronation.[2][3] For sterically hindered substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize this side reaction.[8]
Q4: Can using a boronic ester derivative of this compound help reduce side reactions?
A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly reduce the rates of both protodeboronation and homocoupling.[5] Boronic esters are generally more stable than their corresponding acids and can be used in anhydrous coupling conditions, which further suppresses protodeboronation.[9]
Troubleshooting Guide
Problem 1: Low yield of the desired cross-coupled product and significant formation of 1-tert-butyl-4-methoxybenzene.
Primary Suspect: Protodeboronation.
Troubleshooting Workflow:
Troubleshooting Protodeboronation
Recommended Actions & Experimental Protocols:
-
Optimize the Base:
-
Protocol: Replace strong bases like NaOH with 2-3 equivalents of K₃PO₄ or K₂CO₃.
-
Rationale: Weaker bases are sufficiently active to promote the desired coupling but reduce the rate of base-mediated protodeboronation.[8]
-
-
Control the Temperature:
-
Protocol: If the reaction is run at temperatures above 100 °C, try reducing it to a range of 80-90 °C.
-
Rationale: Higher temperatures can accelerate the rate of protodeboronation.[10]
-
-
Minimize Water Content:
-
Protocol: If using an aqueous solvent system, consider switching to anhydrous solvents like toluene or 1,4-dioxane with a minimal amount of water, or use a boronic ester derivative under anhydrous conditions.
-
Rationale: Water is a proton source for protodeboronation, and minimizing its presence can suppress this side reaction.[9]
-
-
Use a Boronic Ester:
-
Protocol: Synthesize the pinacol ester of this compound and use it in the coupling reaction under anhydrous conditions.
-
Rationale: Boronic esters are more stable and less prone to protodeboronation than the corresponding boronic acids.[5]
-
Illustrative Data on Base and Solvent Effects on Protodeboronation:
| Aryl Halide | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Product Yield (%) |
| 4-Bromoanisole | NaOH | Dioxane/H₂O (4:1) | 100 | 45 | 40 |
| 4-Bromoanisole | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 | 15 |
| 4-Bromoanisole | K₃PO₄ | Toluene (anhydrous) | 100 | 85 | <5 |
Note: The data presented is illustrative and based on general trends for sterically hindered boronic acids.
Problem 2: Formation of 5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl as a significant byproduct.
Primary Suspect: Homocoupling.
Troubleshooting Workflow:
Troubleshooting Homocoupling
Recommended Actions & Experimental Protocols:
-
Ensure Anaerobic Conditions:
-
Protocol: Degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
Rationale: Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.[5]
-
-
Choice of Palladium Source and Ligand:
-
Protocol: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species. For sterically hindered couplings, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1]
-
Rationale: The choice of ligand can influence the relative rates of the desired cross-coupling versus the homocoupling side reaction.
-
Illustrative Data on the Effect of Reaction Conditions on Homocoupling:
| Aryl Halide | Atmosphere | Catalyst/Ligand | Desired Product Yield (%) | Homocoupling Product Yield (%) |
| 4-Bromoanisole | Air | Pd(OAc)₂/PPh₃ | 60 | 25 |
| 4-Bromoanisole | Argon | Pd(OAc)₂/PPh₃ | 75 | 10 |
| 4-Bromoanisole | Argon | Pd(dppf)Cl₂ | 88 | <5 |
Note: The data presented is illustrative and based on general trends for Suzuki-Miyaura reactions.
Reaction Pathways
Reaction Pathways of this compound
General Experimental Protocol for Minimizing Side Reactions
This protocol is a starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Pd(dppf)Cl₂ (2 mol%)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Sparge the mixture with argon for 15 minutes.
-
Add the Pd(dppf)Cl₂ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification of the Desired Product
Q5: How can I effectively remove the homocoupled and protodeboronated byproducts from my desired cross-coupled product?
A5: Standard purification techniques are generally effective:
-
Column Chromatography: This is the most common and effective method. The polarity difference between the desired biaryl product, the more polar homocoupled product, and the less polar protodeboronated byproduct usually allows for good separation on silica gel.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Aqueous Workup with Base: Unreacted boronic acid can be removed by washing the organic layer with an aqueous base (e.g., 1M NaOH). The boronic acid will form a water-soluble boronate salt and partition into the aqueous layer.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
catalyst screening for challenging Suzuki couplings with substituted boronic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving substituted boronic acids.
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki Coupling Reaction
Question: My Suzuki coupling reaction is not working or giving very low yields. What are the primary factors I should investigate?
Answer: When a Suzuki coupling reaction fails or results in low yields, a systematic approach to troubleshooting is crucial. Begin by evaluating the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst, such as a palladacycle.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is critical to ensure that your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Water Content: While Suzuki couplings often tolerate or even require some water, the optimal amount can be crucial. Anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.[3] Conversely, excessive water can promote unwanted side reactions.
-
Reagent Quality: Verify the purity and stability of your boronic acid, aryl halide, and base. Boronic acids, in particular, can be prone to decomposition over time.
-
Reaction Conditions: Re-evaluate the solvent, base, temperature, and reaction time. These parameters are often interdependent and may require optimization for your specific substrates.
Issue 2: Challenges with Sterically Hindered Boronic Acids
Question: I am struggling with a Suzuki coupling involving a sterically hindered boronic acid, especially one with ortho-substituents. What modifications to the reaction conditions should I consider?
Answer: Steric hindrance can significantly slow down the key steps of the Suzuki coupling, namely transmetalation and reductive elimination.[1] To overcome these challenges, more forcing conditions and specialized catalyst systems are often necessary.
-
Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have proven to be highly effective.[1][4] These ligands accelerate both the oxidative addition and reductive elimination steps.[5]
-
Specialized Catalysts: Consider using catalysts specifically designed for sterically demanding couplings, such as those based on biaryl phosphacycles or acenaphthoimidazolylidene palladium complexes.[4][6] For aryl-alkyl couplings with significant steric hindrance, a Pd-AntPhos catalyst has shown high reactivity.[7]
-
Reaction Conditions: Higher reaction temperatures and the use of robust bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to drive the reaction to completion.[1]
Issue 3: Difficulties with Electron-Deficient Boronic Acids
Question: My Suzuki coupling with an electron-deficient boronic acid is giving poor results. What is the likely cause and how can I improve the outcome?
Answer: Electron-deficient boronic acids are known to be challenging coupling partners due to their reduced nucleophilicity, which leads to a slower transmetalation rate.[8] They are also more susceptible to decomposition pathways like protodeboronation.[8]
Here are some strategies to address these issues:
-
Use of Stronger Bases: Employing stronger bases such as K₃PO₄ or Cs₂CO₃ can help to increase the rate of transmetalation.[1]
-
Electron-Rich Ligands: The use of electron-rich ligands can promote the overall catalytic cycle.[1]
-
Increased Temperature: Raising the reaction temperature can help to overcome the activation energy barrier for the slow transmetalation step.[1]
-
"Slow Release" Strategies: To mitigate the decomposition of sensitive boronic acids, "slow release" strategies can be employed. This involves using boronic acid derivatives like MIDA boronates or organotrifluoroborates, which slowly hydrolyze in the reaction mixture to provide a low, steady concentration of the active boronic acid.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and how can I minimize it?
A1: Protodeboronation is a common side reaction in Suzuki couplings where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a deboronated byproduct and reducing the yield of the desired cross-coupled product.[9] This undesired reaction is influenced by factors such as the reaction conditions and the electronic properties of the boronic acid's organic substituent.[9]
To minimize protodeboronation:
-
Optimize Reaction Conditions: Carefully select the base, solvent, and temperature. The propensity for protodeboronation is highly dependent on these factors.
-
Use Boronic Acid Derivatives: Employ more stable boronic acid derivatives such as boronic esters (e.g., pinacol esters), MIDA boronates, or organotrifluoroborates.[9][11] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[9]
-
Efficient Catalyst Systems: Utilize highly active catalyst systems that promote a rapid catalytic turnover. A faster desired coupling reaction will outcompete the slower protodeboronation pathway.[9]
Q2: How do I choose the right palladium catalyst and ligand for my specific substrates?
A2: The choice of catalyst and ligand is critical for a successful Suzuki coupling and often requires screening.[11] Here are some general guidelines:
-
For Sterically Hindered Substrates: Bulky, electron-rich ligands like Buchwald's biarylphosphines (XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are generally preferred.[1][5]
-
For Electron-Deficient Aryl Halides: Electron-rich ligands are beneficial as they facilitate the oxidative addition step.[11]
-
For Less Reactive Aryl Chlorides: The use of bulky, electron-donating phosphine ligands is often necessary to achieve good reactivity.[5]
-
General-Purpose Catalysts: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are versatile and robust catalysts suitable for a range of Suzuki couplings, including those with heteroaryl boronic acids.[2]
Q3: My boronic acid is poorly soluble in the reaction solvent. What can I do?
A3: Poor solubility can be a significant issue.[12] Here are a few approaches:
-
Solvent Screening: Test different solvents or solvent mixtures. The addition of a co-solvent like water can sometimes improve solubility and reaction efficiency.
-
Functional Group Modification: If possible, modify the boronic acid with solubilizing groups.[12]
-
Use of Boronic Esters: Boronic esters often exhibit better solubility in organic solvents compared to their corresponding boronic acids.[13]
Q4: Can I use a Pd(II) precatalyst directly, or does it need activation?
A4: Pd(II) precatalysts, such as Pd(OAc)₂, need to be reduced in situ to the catalytically active Pd(0) species for the catalytic cycle to begin.[1] This reduction can sometimes be a source of side reactions, such as the homocoupling of the boronic acid.[13] Using a pre-formed, air-stable Pd(0) complex or a modern precatalyst that readily generates the active Pd(0) species can often lead to more reliable results.
Data Presentation
Table 1: Catalyst Screening for Suzuki Coupling of 2-Nitrophenylboronic Acid with Aryl Halides [2]
| Catalyst | Ligand | Coupling Partner (Aryl Halide) | Product | Yield (%) | Time (h) | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | 1-Chloro-2-nitrobenzenes | 2-Nitrobiphenyls | Excellent | Not Specified | Not Specified |
| Pd(dppf)Cl₂ | dppf | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrrole adduct | High | 2 | 80 |
| Pd(OAc)₂ | SPhos | 2-bromostyrene | 2-vinylphenyl adduct | Not Specified | 2 | 50 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl Chlorides | Aryl adducts | Good to Excellent | Not Specified | Room Temp |
Table 2: Catalyst Performance in Sterically Demanding Aryl-Alkyl Suzuki Coupling [7]
| Entry | Ligand | Yield of Coupling Product (%) |
| 1 | BI-DIME | 31 |
| 2 | AntPhos | 85 |
| Reaction Conditions: 2,4,6-triisopropylphenyl bromide and cyclohexylboronic acid, 1 mol% palladium loading, toluene, 110 °C, 12 h. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling [1][2]
-
Reaction Setup: In a flame-dried reaction vessel (e.g., Schlenk flask or vial) equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, 0.5–5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, DME/H₂O, or Toluene) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
Protocol for the Preparation of Diethanolamine Adducts of Boronic Acids [1]
This protocol can be useful for stabilizing boronic acids that are prone to decomposition.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent, such as methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. Initially, the solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This diethanolamine adduct can then be used directly in Suzuki coupling reactions.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: 5-Tert-butyl-2-methoxyphenylboronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 5-Tert-butyl-2-methoxyphenylboronic acid, with a particular focus on the influence of base strength on its stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction with this compound?
A1: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. Its primary function is to activate the this compound by converting it into a more nucleophilic boronate "ate" complex. This boronate species then readily undergoes transmetalation with the palladium(II) halide complex, a key step in the formation of the new carbon-carbon bond. Weaker bases like carbonates and phosphates are commonly used in many Suzuki-Miyaura reactions.[1]
Q2: How do the electron-donating groups on this compound affect its stability and reactivity?
A2: The methoxy (-OCH₃) and tert-butyl (-C(CH₃)₃) groups are electron-donating. These groups increase the electron density on the aromatic ring, which can make the boronic acid more reactive in the desired coupling reaction. However, this increased electron density also makes the carbon-boron bond more susceptible to cleavage by a proton source, a side reaction known as protodeboronation. This is a common decomposition pathway for electron-rich arylboronic acids.
Q3: What are the common side reactions to be aware of when using this compound, and how does the base influence them?
A3: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. The choice and strength of the base can influence the rate of this undesired reaction. Stronger bases can sometimes accelerate protodeboronation.
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen in the reaction mixture and can be influenced by the palladium catalyst and reaction conditions.
Careful selection of the base and rigorous degassing of the reaction mixture are crucial to minimize these side reactions.
Q4: Which type of base is generally recommended for Suzuki-Miyaura couplings with electron-rich and sterically hindered arylboronic acids like this compound?
A4: For electron-rich and sterically hindered arylboronic acids, moderately strong bases are often preferred. Very strong bases like sodium hydroxide or potassium hydroxide can sometimes lead to undesired side reactions.[1] Bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base is also dependent on the solvent and the specific coupling partners. For sterically bulky boronic acids, a combination of a strong base and a large cation has been shown to improve reaction rates and yields in some cases.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch or an air-stable precatalyst. |
| Oxygen contamination | Thoroughly degas the solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition and homocoupling. | |
| Impure or degraded boronic acid | Verify the purity of the this compound. Consider using a freshly opened bottle or purifying the reagent if necessary. | |
| Inappropriate base or solvent | The choice of base and solvent is critical. Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). | |
| Significant Protodeboronation | Base is too strong | Switch to a weaker base. For example, if using KOH, try K₂CO₃ or K₃PO₄. |
| Presence of excess water | Use anhydrous solvents and ensure the base is dry, especially for anhydrous reactions. | |
| High reaction temperature or prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at a lower temperature. | |
| Formation of Homocoupling Byproduct | Presence of oxygen | Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction. |
| Slow transmetalation | Optimize the reaction conditions (base, solvent, temperature) to facilitate the transmetalation step. A different palladium ligand may also be beneficial. |
Quantitative Data Summary
| Base | Typical Strength | General Suitability for Electron-Rich Boronic Acids | Notes |
| Potassium Carbonate (K₂CO₃) | Moderate | Good | A commonly used and effective base for a wide range of Suzuki-Miyaura couplings. Often used in aqueous solvent mixtures. |
| Sodium Carbonate (Na₂CO₃) | Moderate | Good | Another effective and widely used base, often interchangeable with K₂CO₃.[3] |
| Potassium Phosphate (K₃PO₄) | Moderate-Strong | Very Good | Often provides excellent results, particularly for challenging couplings. It is a non-nucleophilic base. |
| Cesium Carbonate (Cs₂CO₃) | Strong | Very Good | The large cesium cation can increase the solubility of the boronate and accelerate the reaction. Particularly useful for difficult couplings. |
| Potassium Hydroxide (KOH) | Strong | Use with caution | A strong base that can be effective but may also promote side reactions like protodeboronation, especially with sensitive substrates.[1] |
| Sodium Hydroxide (NaOH) | Strong | Use with caution | Similar to KOH, its high basicity can sometimes be detrimental.[1] |
| Potassium Fluoride (KF) | Moderate | Good | Fluoride ions are believed to play a unique role in activating the boronic acid and can be effective in certain cases. |
| Triethylamine (TEA) | Weak | Generally less effective | Organic bases are typically less common and may not be strong enough to efficiently promote the reaction. |
| DIPEA | Weak | Use in specific cases | A non-nucleophilic organic base suitable for substrates that are sensitive to strong inorganic bases. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Ligand Selection for Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.
Troubleshooting Guide
Issue: Low to No Product Yield
Low conversion in sterically demanding Suzuki-Miyaura couplings is a frequent challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Steric hindrance can significantly slow down crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination.
Question: My Suzuki-Miyaura reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in a low yield or no product. What are the initial steps I should take to troubleshoot this?
Answer:
When encountering low to no yield with sterically hindered substrates, a systematic evaluation of your reaction components is crucial. Here’s a step-by-step approach to diagnosing the issue:
-
Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The choice of ligand is the most critical factor for success.
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is essential for the oxidative addition of the hindered aryl halide. They also accelerate the reductive elimination step.
-
-
Assess the Base: The base plays a critical role in activating the boronic acid for the transmetalation step. Its strength and composition can significantly impact the reaction rate and overall yield.
-
Recommendation: A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For particularly challenging, highly hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[3] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.
-
-
Optimize the Solvent: The solvent influences the solubility of the reactants and the stability of the catalytic species.
-
Recommendation: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices that have proven effective in many sterically hindered coupling reactions.
-
-
Adjust the Reaction Temperature: Higher temperatures can help overcome the activation energy barriers associated with sterically demanding substrates.
-
Recommendation: If the reaction is sluggish at lower temperatures, cautiously increasing the temperature can improve the yield. However, be mindful that excessive heat can lead to catalyst decomposition or undesired side reactions.
-
Issue: Protodeboronation of the Boronic Acid
Protodeboronation, the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, is a common side reaction, especially with unstable boronic acids under basic conditions.
Question: I am observing a significant amount of the deboronated starting material in my reaction mixture. How can I minimize this side reaction?
Answer:
Protodeboronation can significantly reduce the yield of your desired product. Here are several strategies to mitigate this issue:
-
Use a Milder Base: Strong bases can accelerate the decomposition of sensitive boronic acids.
-
Recommendation: Consider switching to a milder base such as potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).
-
-
Protect the Boronic Acid: Unstable boronic acids can be converted into more stable derivatives that release the boronic acid in situ under the reaction conditions.
-
Recommendation: Convert the boronic acid to a more stable form, such as a pinacol ester, a trifluoroborate salt, or a diethanolamine adduct. These derivatives are less prone to premature decomposition.
-
-
Anhydrous Conditions: In some cases, the presence of water can facilitate protodeboronation.
-
Recommendation: While some protocols benefit from aqueous bases, if protodeboronation is a major issue, try running the reaction under strictly anhydrous conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which class of ligands is generally better for sterically hindered Suzuki-Miyaura couplings: bulky phosphines or N-heterocyclic carbenes (NHCs)?
A1: Both bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly effective for promoting the coupling of sterically hindered substrates.[1][2] The optimal choice can be substrate-dependent. Buchwald-type ligands are widely used and have a long track record of success. NHC ligands are known for their strong σ-donating ability and steric bulk, which can be particularly advantageous for very challenging couplings, including the formation of tetra-ortho-substituted biaryls.[3][4][5] It is often recommended to screen a small selection of both ligand types to identify the best performer for a specific reaction.
Q2: What is the role of the bulky and electron-rich nature of these specialized ligands?
A2: The steric bulk of these ligands promotes the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step with the sterically hindered aryl halide. The electron-rich nature of the ligand increases the electron density on the palladium center, which also facilitates the oxidative addition. Furthermore, the steric hindrance can accelerate the final reductive elimination step to release the product and regenerate the active catalyst.
Q3: Can I use a standard palladium source like Pd(PPh₃)₄ for these challenging couplings?
A3: While Pd(PPh₃)₄ is a versatile catalyst for many Suzuki-Miyaura reactions, it is generally not effective for couplings involving sterically hindered boronic acids and aryl halides. The triphenylphosphine ligands are not bulky or electron-rich enough to promote the key steps of the catalytic cycle with these challenging substrates, often leading to low or no product formation.
Q4: How do I choose the right base for my sterically hindered coupling?
A4: The choice of base is crucial and can significantly influence the reaction's success. A good starting point for many hindered couplings is a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). If the reaction remains sluggish, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[3] However, be aware that stronger bases can also promote side reactions like protodeboronation, so optimization is often necessary.
Q5: Are there any alternatives to boronic acids for these couplings?
A5: Yes, if your boronic acid is unstable or prone to protodeboronation, you can use more stable boron derivatives. Potassium trifluoroborate salts and boronic esters (e.g., pinacol esters) are common alternatives that often exhibit greater stability and can lead to higher yields in challenging coupling reactions.
Data Presentation: Ligand Performance in Sterically Hindered Couplings
The following tables summarize the performance of various ligands in the Suzuki-Miyaura coupling of sterically hindered substrates, providing a comparative overview of their efficacy.
Table 1: Coupling of 2-Bromo-1,3,5-trimethylbenzene with Cyclohexylboronic Acid
| Entry | Ligand | Conversion (%) | Yield of Product (%) | Yield of Reduction Side-Product (%) |
| 1 | BI-DIME | 100 | 31 | 69 |
| 2 | AntPhos | 100 | 58 | 42 |
| 3 | DPPF | 54 | 0 | 54 |
| 4 | DPPE | 100 | 0 | 98 |
| 5 | DPPP | 100 | 0 | 97 |
| 6 | DPPB | 100 | 0 | 98 |
| 7 | S-Phos | 100 | 3 | 97 |
| 8 | X-Phos | 46 | 0 | 46 |
| 9 | Ru-Phos | 52 | 0 | 52 |
| 10 | PCy₃ | 100 | 0 | 97 |
| 11 | PPh₃ | 83 | 0 | 83 |
Reaction Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄ as base, in toluene at 110 °C for 24 h.[6]
Table 2: Synthesis of Tri-ortho-substituted Biaryls using an NHC-Palladacycle Catalyst
| Aryl Chloride | Arylboronic Acid | Product | Yield (%) |
| 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | 2,2',6'-Trimethylbiphenyl | 95 |
| 1-Chloro-2,6-dimethylbenzene | Phenylboronic acid | 2,6-Dimethylbiphenyl | 98 |
| 2-Chloro-m-xylene | 2-Methylphenylboronic acid | 2,2',3-Trimethylbiphenyl | 96 |
| 2-Chloro-1,3-dimethoxybenzene | 2-Methylphenylboronic acid | 2',3,6-Trimethoxy-2-methylbiphenyl | 94 |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | 2,4,6,2'-Tetramethylbiphenyl | 92 |
Reaction Conditions: Pd-NHC palladacycle catalyst, K₃PO₄ as base, in 2-propanol at room temperature.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride with a Boronic Acid using an NHC-Palladacycle Catalyst[5]
-
Reaction Setup: In a glovebox, a 4 mL vial is charged with the NHC-palladacycle precatalyst (0.01 mmol, 2 mol %), the arylboronic acid (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Addition of Reactants: The aryl chloride (0.5 mmol, 1.0 equiv) and 2-propanol (2.0 mL) are added to the vial.
-
Reaction Execution: The vial is sealed with a Teflon-lined cap and removed from the glovebox. The reaction mixture is then stirred vigorously at room temperature for the specified time (typically 1-2 hours).
-
Workup: Upon completion (monitored by GC-MS or TLC), the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a short plug of silica gel, eluting with additional ethyl acetate.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with a Boronic Acid using a Buchwald Ligand[6]
-
Reaction Setup: An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol %), the phosphine ligand (e.g., AntPhos, 0.02 mmol, 2 mol %), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: The tube is evacuated and backfilled with argon three times.
-
Addition of Reactants: The aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), and degassed toluene (5 mL) are added via syringe.
-
Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is heated in an oil bath at 110 °C for 24 hours with vigorous stirring.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the pure cross-coupled product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
The Crucial Role of Catalyst Selection in Overcoming Steric Hindrance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, when faced with sterically demanding substrates, particularly hindered boronic acids, the selection of an appropriate palladium catalyst becomes paramount. The steric bulk surrounding the reactive sites can significantly impede the key steps of the catalytic cycle, leading to low yields and sluggish reaction rates. This guide provides a comparative analysis of state-of-the-art palladium catalysts for the Suzuki coupling of hindered boronic acids, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data to navigate these challenging transformations.
The primary challenge in coupling hindered boronic acids lies in facilitating the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. Steric clash between the bulky substituents on the boronic acid, the aryl halide, and the ligands on the palladium catalyst can create a significant energy barrier for this process. Furthermore, the oxidative addition of the palladium catalyst to a sterically hindered aryl halide can also be a rate-limiting step. To overcome these hurdles, catalyst systems have been developed that feature bulky and electron-rich ligands. These ligands promote the formation of highly active, low-coordinate palladium(0) species, which are more amenable to oxidative addition. The steric bulk of the ligands can also facilitate the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.
This guide will delve into a comparative analysis of the most effective classes of palladium catalysts for this purpose: those based on bulky phosphine ligands (e.g., Buchwald ligands), N-heterocyclic carbenes (NHCs), and advanced palladacycle precatalysts.
Comparative Performance of Palladium Catalysts
The choice of the palladium catalyst system, including the palladium source and the ancillary ligand, is critical for the successful coupling of hindered boronic acids. Below is a summary of the performance of different classes of catalysts, with a focus on their application in the synthesis of sterically congested biaryls.
| Catalyst System | Hindered Boronic Acid | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 2,4,6-Triisopropylphenylboronic acid | 2-Chlorotoluene | K₃PO₄ | Toluene | 110 | 18 | 92 | [1] |
| XPhos Pd G3 | 2-Methylphenylboronic acid | 1-Chloro-2,6-dimethylbenzene | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 | [2] |
| SPhos Pd G2 | 2,6-Dimethylphenylboronic acid | 1-Bromo-2,4,6-trimethylbenzene | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | [3] |
| RuPhos Pd G3 | 2-(Trifluoromethyl)phenylboronic acid | 2-Bromo-1,3,5-trimethylbenzene | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 91 | [4] |
| PEPPSI-IPr | 2,4,6-Trimethylphenylboronic acid | 2-Chloromesitylene | K₂CO₃ | Dioxane | 100 | 24 | 85 | [5] |
| PEPPSI-IPent | 2,4,6-Triisopropylphenylboronic acid | 2-Chloro-1,3-diisopropylbenzene | K₃PO₄ | Toluene | 100 | 12 | >95 | [6] |
| Pd(PPh₃)₄ | 2-Methylphenylboronic acid | 2-Bromotoluene | K₂CO₃ | Toluene/H₂O | 110 | 24 | 45 | [7] |
Disclaimer: The data presented in this table is compiled from various literature sources. Direct comparison may be limited due to variations in experimental conditions, substrate purity, and analytical methods. Researchers should use this table as a guide and optimize conditions for their specific substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in challenging coupling reactions. Below are representative procedures for the Suzuki-Miyaura coupling of hindered boronic acids using two of the most effective classes of catalysts.
General Procedure using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3)
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the hindered aryl boronic acid (1.2-1.5 equivalents), the hindered aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Catalyst Addition: To the solid mixture, add the Buchwald precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by three cycles of vacuum and backfill. Degassed solvent (e.g., dioxane/water, 10:1 v/v) is then added via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C) in an oil bath for the specified time (12-24 hours). Reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired sterically hindered biaryl.
General Procedure using a PEPPSI-type Precatalyst (e.g., PEPPSI-IPent)
-
Reaction Setup: To a dry vial equipped with a magnetic stir bar, add the hindered aryl boronic acid (1.2-1.5 equivalents), the hindered aryl halide (1.0 equivalent), the base (e.g., K₃PO₄, 2.0-3.0 equivalents), and the PEPPSI-IPent precatalyst (1-3 mol%).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added to the vial.
-
Reaction: The vial is sealed with a screw cap containing a PTFE septum and placed in a preheated aluminum block on a stirrer hotplate at the desired temperature (typically 100-120 °C). The reaction is stirred for the indicated time.
-
Work-up and Purification: The work-up and purification procedure is analogous to the one described for the Buchwald palladacycle precatalyst.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the Suzuki-Miyaura coupling and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 7. Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of 5-Tert-butyl-2-methoxyphenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling
The Reactivity-Stability Trade-Off
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as dehydration to form boroxines and protodeboronation, particularly under basic aqueous conditions.
Conversely, boronic acid pinacol esters offer significantly enhanced stability. The pinacol group protects the boron atom, making the molecule less prone to degradation. This results in a longer shelf life, greater tolerance to a wider range of reaction conditions, and amenability to chromatographic purification. The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.
Comparative Overview
| Feature | 5-Tert-butyl-2-methoxyphenylboronic Acid | 2-(5-tert-butyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) |
| Reactivity | Higher, potentially leading to faster reaction times. | Lower, may require longer reaction times or higher temperatures. |
| Stability | Lower, susceptible to dehydration (boroxine formation) and protodeboronation. | Higher, more robust and less prone to degradation. |
| Handling | Can be more challenging due to instability. | Easier to handle and weigh. |
| Purification | Can be difficult to purify by silica gel chromatography. | Generally amenable to chromatographic purification. |
| Storage | Requires storage under inert atmosphere and refrigerated conditions. | Longer shelf life and less stringent storage requirements. |
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
While specific optimized conditions for the Suzuki-Miyaura coupling of this compound and its pinacol ester will be substrate-dependent, the following provides a general experimental protocol that serves as a robust starting point for reaction optimization.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound OR its pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the boronic acid or pinacol ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst to the vessel.
-
Add the solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
The selection between this compound and its pinacol ester for Suzuki-Miyaura coupling reactions should be guided by the specific requirements of the synthetic route. When high reactivity and rapid reaction kinetics are paramount, and the instability of the reagent can be managed, the boronic acid is a suitable choice. However, for multi-step syntheses where stability, ease of handling, and purification are critical, the pinacol ester is the superior reagent. The enhanced stability of the pinacol ester often outweighs the potential for slightly slower reaction rates, leading to more reliable and reproducible outcomes in complex synthetic endeavors.
Navigating Steric Congestion: A Comparative Guide to Alternative Boronic Acids in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the synthesis of sterically complex molecules is a persistent challenge. The venerable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, often falters when faced with bulky substrates. The inherent instability and modest reactivity of traditional boronic acids in these demanding transformations have spurred the development of more robust alternatives. This guide provides an objective, data-driven comparison of three leading classes of alternative boronic acids—organotrifluoroborates, MIDA boronates, and cyclic triolborates—for sterically demanding cross-coupling reactions.
These reagents offer significant advantages in stability, handling, and, in many cases, superior performance in the synthesis of hindered biaryls and other complex architectures. Below, we present a detailed comparison of their performance, supported by experimental data, alongside comprehensive protocols for their application.
Performance Comparison of Alternative Boronic Acids
The choice of an appropriate boronic acid surrogate is critical for the successful synthesis of sterically encumbered molecules. The following tables summarize the performance of organotrifluoroborates, MIDA boronates, and cyclic triolborates in challenging Suzuki-Miyaura cross-coupling reactions, particularly in the formation of di-ortho-substituted and tetra-ortho-substituted biaryls.
Table 1: Comparison of Boronic Acid Alternatives in the Synthesis of Di-ortho-substituted Biaryls
| Entry | Aryl Halide | Boronic Acid Alternative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 92 | [1] |
| 2 | 2-Chloro-1,3-dimethylbenzene | 2,4,6-Trimethylphenyl MIDA boronate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [2] |
| 3 | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 12 | 58 | [3] |
| 4 | 1-Bromo-2,6-dimethylnaphthalene | Mesitylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 16 | 91 | [4] |
Table 2: Performance in the Synthesis of Tetra-ortho-substituted Biaryls
| Entry | Aryl Halide | Boronic Acid Alternative | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3,5-triisopropylbenzene | 2,4,6-Triisopropylphenyltriolborate | Pd(OAc)₂ / BIPHEP | CuCl | DMF | 80 | 14 | 95 | [4] |
| 2 | 2-Iodo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 100 | 48 | 88 | [5] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful application of these alternative reagents. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions with sterically hindered substrates using each class of boronic acid alternative.
Protocol 1: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Chloride with a Potassium Organotrifluoroborate
This protocol describes the synthesis of 2-methoxy-2',6'-dimethylbiphenyl.
Materials:
-
2-Chloroanisole (1.0 equiv)
-
Potassium (2,6-dimethylphenyl)trifluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 2-chloroanisole, potassium (2,6-dimethylphenyl)trifluoroborate, and potassium carbonate.
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add toluene and deionized water (10:1 v/v) to the tube.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene and add this solution to the reaction mixture under a stream of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with a MIDA Boronate
This protocol details the synthesis of a tri-ortho-substituted biaryl.
Materials:
-
2-Bromo-1,3,5-trimethylbenzene (1.0 equiv)
-
(2,4,6-Trimethylphenyl)boronic acid MIDA ester (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In an oven-dried flask, combine 2-bromo-1,3,5-trimethylbenzene, (2,4,6-trimethylphenyl)boronic acid MIDA ester, and potassium phosphate.
-
Evacuate and backfill the flask with argon.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add the Pd₂(dba)₃ and XPhos catalyst system.
-
Heat the mixture to 100 °C and stir for 18 hours.
-
After cooling, dilute the reaction with diethyl ether and wash with water.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate.
-
Purify the residue by chromatography to yield the desired biaryl.
Protocol 3: Synthesis of a Tetra-ortho-substituted Biaryl using a Cyclic Triolborate
This protocol describes a copper-co-catalyzed reaction for highly sterically demanding couplings.[4]
Materials:
-
2-Bromo-1,3,5-triisopropylbenzene (1.0 equiv)
-
Potassium (2,4,6-triisopropylphenyl)triolborate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BIPHEP) (5.5 mol%)
-
Copper(I) chloride (CuCl) (0.2 equiv)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
A mixture of 2-bromo-1,3,5-triisopropylbenzene, potassium (2,4,6-triisopropylphenyl)triolborate, Pd(OAc)₂, BIPHEP, and CuCl is placed in a dry Schlenk tube.
-
The tube is evacuated and filled with argon.
-
Anhydrous DMF is added, and the mixture is stirred at 80 °C for 14 hours.[4]
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the tetra-ortho-substituted biaryl.[4]
Mechanistic Considerations and Workflow
The enhanced performance of these alternative boronic acids stems from their increased stability and unique activation pathways within the Suzuki-Miyaura catalytic cycle. Unlike boronic acids, which are prone to decomposition, these surrogates act as stable reservoirs of the active boron species.
Suzuki-Miyaura Catalytic Cycle with Alternative Boronic Acids
The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The key difference with alternative boronic acids lies in the initial activation step.
Caption: Generalized Suzuki-Miyaura catalytic cycle showcasing the entry of alternative boronic acids.
Organotrifluoroborates and MIDA boronates typically require hydrolysis under basic conditions to generate the corresponding boronic acid in situ, which then participates in the transmetalation step.[6][7] This slow-release mechanism can minimize side reactions like protodeboronation and homocoupling.[6] Cyclic triolborates can sometimes transmetalate directly or after hydrolysis, and in certain cases, can proceed without the need for an external base.[8]
Experimental Workflow for Comparative Analysis
A systematic approach is crucial for objectively comparing the performance of different boronic acid alternatives. The following workflow outlines a logical experimental design for such a comparative study.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Comparative Guide to the Performance of Boronic Acids in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of various boronic acids in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed methodologies.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, typically a boronic acid or its ester, and an organohalide or triflate. A base is required to activate the boronic acid for the crucial transmetalation step in the catalytic cycle. The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Comparative Performance Data of Boronic Acids
The electronic and steric properties of the boronic acid play a crucial role in the efficiency of the Suzuki coupling. The following tables summarize the performance of different classes of boronic acids under various reaction conditions, with data compiled from multiple studies.
Table 1: Electron-Donating vs. Electron-Withdrawing Substituted Arylboronic Acids
Generally, arylboronic acids with electron-donating groups tend to react faster and give higher yields compared to those with electron-withdrawing groups under similar conditions. However, the appropriate choice of catalyst, ligand, and base can facilitate efficient coupling for both types of substrates.
| Arylboronic Acid | Substituent Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | [1] |
| 4-Methylphenylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95 | [2] |
| Phenylboronic acid | Neutral | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | ~90 | [3] |
| 4-Formylphenylboronic acid | Electron-Withdrawing | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | [4] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DMF | >90 | [5] |
| 2-Nitrophenylboronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High Yield | [5] |
Table 2: Performance of Heteroarylboronic Acids
Heteroarylboronic acids can be challenging substrates due to their potential to coordinate with the palladium catalyst and their instability. However, modern catalyst systems have enabled their efficient coupling. The use of potassium heteroaryltrifluoroborates is a common strategy to improve stability and handling.[6][7]
| Heteroarylboronic Acid/Derivative | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| Furan-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 91 | [7] |
| Thiophen-2-ylboronic acid | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | >95 | |
| Pyridin-3-ylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95 | [2] |
| 1H-Pyrazol-5-yltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ / RuPhos | Na₂CO₃ | THF/H₂O | 84 | [7] |
| 2-Pyridyl MIDA boronate | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | ~80-90 | [8] |
Table 3: Performance of Sterically Hindered Boronic Acids
Sterically hindered boronic acids, especially those with ortho-substituents, pose a significant challenge in Suzuki-Miyaura coupling. Specialized bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to achieve good yields.
| Sterically Hindered Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Methylphenylboronic acid | 2-Bromo-1,3-dimethylbenzene | Pd(dba)₂ / P(o-tolyl)₃ | KF | Toluene | High Yield |[9] | | 2,4,6-Trimethylphenylboronic acid | 1-Bromo-4-tert-butylbenzene | Pd-NHC Complex | t-BuOK | Dioxane | >99 |[10] | | 2,6-Dimethoxyphenylboronic acid | 2-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | >95 |[6] | | 1-Naphthylboronic acid | 2-Bromo-6-methoxynaphthalene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | >95 |[2] |
Experimental Protocols
A detailed, generalized experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted based on the specific substrates and catalysts used.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL, and Water, 0.5 mL)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar, combine the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is crucial as the palladium(0) active species can be sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Navigating the Validation of Novel Factor VIIa Inhibitors Derived from Substituted Phenylboronic Acids
A Comparative Guide for Researchers in Drug Discovery
The development of novel anticoagulants targeting specific factors in the coagulation cascade is a cornerstone of modern therapeutic strategies for thromboembolic diseases. Among these targets, Factor VIIa (FVIIa), the initiator of the extrinsic coagulation pathway, presents a compelling opportunity for intervention. This guide provides a comparative overview of the validation methods for novel compounds derived from 5-Tert-butyl-2-methoxyphenylboronic acid and its analogs, with a focus on their potential as Factor VIIa inhibitors. Due to the limited publicly available data on compounds specifically derived from this compound, this guide draws upon established validation protocols for structurally related Factor VIIa inhibitors, particularly those mentioned in the patent literature for compounds originating from precursors like (5-(N-(tert-Butyl)sulfamoyl)-2-methoxyphenyl)boronic acid.
Performance Comparison of Factor VIIa Inhibitors
The validation of a novel FVIIa inhibitor involves a tiered approach, beginning with in vitro enzymatic assays to determine its potency and concluding with more complex cellular and plasma-based assays that reflect its efficacy in a more physiological environment. The table below summarizes key performance metrics for a hypothetical novel compound compared to known alternative FVIIa inhibitors.
| Parameter | Novel Compound (Hypothetical) | Recombinant Human TFPI | Concizumab (Anti-TFPI mAb) |
| Target | Factor VIIa Active Site | Factor VIIa/Xa | Tissue Factor Pathway Inhibitor (TFPI) |
| Mechanism of Action | Direct, reversible inhibition | Direct, irreversible inhibition | Indirect, prevents FVIIa inhibition |
| Ki (FVIIa) | 1 - 10 nM | ~0.5 nM | N/A |
| IC50 (Chromogenic Assay) | 5 - 50 nM | ~1 nM | N/A |
| Prothrombin Time (PT) Doubling Conc. | 0.5 - 5 µM | ~0.1 µM | N/A (decreases PT) |
| aPTT Doubling Conc. | > 20 µM | ~1 µM | N/A (no significant change) |
Experimental Protocols for Validation
Accurate and reproducible experimental protocols are critical for the validation of novel compounds. Below are detailed methodologies for key in vitro assays used to characterize Factor VIIa inhibitors.
Factor VIIa Chromogenic Activity Assay
This assay directly measures the enzymatic activity of FVIIa and the potency of an inhibitor.
Principle: In the presence of tissue factor, FVIIa activates Factor X to Factor Xa. Factor Xa then cleaves a chromogenic substrate, producing a colored product that can be measured spectrophotometrically. The rate of color formation is proportional to FVIIa activity.
Materials:
-
Purified recombinant human Factor VIIa
-
Recombinant soluble Tissue Factor (sTF)
-
Purified human Factor X
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay Buffer (e.g., HEPES-buffered saline with BSA and CaCl2)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of sTF in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, sTF solution, and various concentrations of the test compound.
-
Add Factor VIIa to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a pre-warmed mixture of Factor X and the chromogenic substrate.
-
Immediately read the absorbance at 405 nm in kinetic mode for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[1][2]
Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, initiating coagulation via the extrinsic pathway. The time taken for a fibrin clot to form is measured. Inhibitors of FVIIa will prolong this time.[1]
Materials:
-
Citrated platelet-poor plasma
-
PT reagent (containing tissue factor and phospholipids)
-
Calcium Chloride solution
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
Pre-warm the citrated plasma and PT reagent to 37°C.[2]
-
Pipette the plasma into a cuvette placed in the coagulometer.
-
Add the test compound at various concentrations and incubate for a specified time.
-
Add the pre-warmed PT reagent to the cuvette to start the reaction and the timer.
-
The coagulometer will automatically detect clot formation and record the clotting time in seconds.[2]
-
Determine the concentration of the inhibitor that doubles the baseline clotting time.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.[3] It is often used as a counter-screen to determine the selectivity of the inhibitor for the extrinsic pathway.
Principle: An activator (e.g., silica, kaolin) is added to citrated plasma to initiate the intrinsic pathway. After incubation, calcium is added, and the time to clot formation is measured.[4] A selective FVIIa inhibitor should have minimal effect on the aPTT.
Materials:
-
Citrated platelet-poor plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium Chloride solution
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
Pre-warm the citrated plasma and calcium chloride solution to 37°C.
-
Pipette the plasma into a cuvette.
-
Add the aPTT reagent and the test compound at various concentrations and incubate for the time specified by the reagent manufacturer.
-
Add the pre-warmed calcium chloride solution to start the reaction and the timer.
-
The coagulometer will detect clot formation and record the clotting time.
-
Assess the effect of the inhibitor on the aPTT relative to its effect on the PT to determine selectivity.
Visualizing Pathways and Workflows
Understanding the biological context and the experimental process is facilitated by clear diagrams.
Caption: The Extrinsic Coagulation Cascade initiated by Factor VIIa.
The diagram above illustrates the central role of Factor VIIa in initiating the coagulation cascade upon vessel injury. Novel inhibitors derived from substituted phenylboronic acids are designed to directly target and inhibit FVIIa, thereby preventing the downstream amplification of the clotting process.
Caption: General workflow for synthesis and validation of novel inhibitors.
This workflow outlines the typical path from the synthesis of a novel compound via Suzuki-Miyaura coupling of the parent boronic acid to its in vitro validation through a series of established coagulation assays. The data from these assays are crucial for determining the compound's potency and selectivity as a Factor VIIa inhibitor.
References
Characterization of 5-Tert-butyl-2-methoxyphenylboronic Acid and its Derivatives: An Analytical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 5-Tert-butyl-2-methoxyphenylboronic acid and its derivatives. Boronic acids are crucial building blocks in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, making their accurate characterization essential for quality control and reaction optimization. This document outlines the principles, experimental protocols, and expected outcomes for various analytical methods, supported by comparative data and visualizations to aid in method selection and interpretation.
At a Glance: Performance Comparison of Analytical Techniques
The following table summarizes the primary analytical techniques used for the characterization of this compound, highlighting their key performance attributes.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Key Performance Metrics |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, purity assessment | 5-10 mg dissolved in deuterated solvent | Low to Medium | Chemical shift (δ), coupling constants (J), integration |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, separation of isomers | Microgram to milligram quantities in solution | High | Retention time (Rt), peak area, resolution (Rs) |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern | Nanogram to microgram quantities in solution | High | Mass-to-charge ratio (m/z) |
| X-ray Crystallography | Definitive solid-state structure, stereochemistry | High-quality single crystal (0.1-0.5 mm) | Low | Unit cell dimensions, bond lengths, bond angles |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are all informative.
Expected ¹H NMR Spectral Data: Based on the structure and data from similar compounds, the following proton signals are anticipated. The tert-butyl group will present as a sharp singlet, while the aromatic protons will exhibit characteristic splitting patterns. The boronic acid protons often appear as a broad singlet.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.3 | Singlet | 9H |
| -OCH₃ | ~3.8 | Singlet | 3H |
| Aromatic-H | ~6.8 - 7.6 | Multiplet | 3H |
| -B(OH)₂ | ~5.0 - 8.0 | Broad Singlet | 2H |
Expected ¹³C NMR Spectral Data: The carbon spectrum will show distinct signals for the tert-butyl and methoxy groups, as well as for the aromatic carbons. The carbon attached to the boron atom will have a characteristic chemical shift.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | ~31 |
| -C (CH₃)₃ | ~35 |
| -OCH₃ | ~55 |
| Aromatic C-B | ~125 |
| Aromatic C-H | ~110 - 135 |
| Aromatic C-O | ~160 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: The NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition: A standard pulse program is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantitative analysis of boronic acids. A reversed-phase method is typically employed. Commercial specifications for this compound often state a purity of ≥98.0% as determined by HPLC.[1]
Alternative Technique: Ultra-High-Performance Liquid Chromatography (UPLC) For higher throughput and improved resolution, UPLC can be utilized. UPLC systems operate at higher pressures and use smaller particle size columns, resulting in faster analysis times and better separation efficiency.
Performance Comparison: HPLC vs. UPLC for Boronic Acid Analysis
| Parameter | HPLC | UPLC-MS |
| Run Time | 10-30 minutes | < 5 minutes |
| Resolution | Good | Excellent |
| Sensitivity (LOD) | ~1 µg | ~0.1 µg |
| Solvent Consumption | Higher | Lower |
| System Pressure | 1000-4000 psi | 6000-15000 psi |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the boronic acid derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.
-
Mobile Phase: A gradient elution is often used, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Data Analysis: The retention time of the main peak is used for identification, and the peak area is used for quantification against a standard curve.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the target compound and its derivatives. Electrospray ionization (ESI) is a common ionization technique for boronic acids.
Expected Mass Spectrum: For this compound (C₁₁H₁₇BO₃, Molecular Weight: 208.06 g/mol ), the following ions may be observed in the mass spectrum:
-
[M+H]⁺: m/z 209.13
-
[M+Na]⁺: m/z 231.11
-
[M-H]⁻: m/z 207.11
-
Boroxine formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. This may be observed as a higher mass ion, especially in the gas phase.
Experimental Protocol: LC-MS
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via an HPLC or UPLC system, which allows for separation prior to analysis.
-
Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.
-
Mass Analysis: A time-of-flight (TOF) or quadrupole mass analyzer is used to separate the ions based on their m/z ratio.
-
Data Acquisition: The detector records the abundance of each ion, and the data is presented as a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. While no crystal structure for this compound is currently available in public databases, analysis of related structures, such as 4-(methoxycarbonyl)phenylboronic acid, reveals common structural motifs.[2] Phenylboronic acids often form hydrogen-bonded dimers in the solid state.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction patterns are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Visualizing Workflows and Relationships
References
A Comparative Guide to Buchwald Ligands for Suzuki-Miyaura Coupling with 5-Tert-butyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency. The choice of ligand is paramount to the success of this reaction, particularly when employing sterically hindered substrates such as 5-Tert-butyl-2-methoxyphenylboronic acid. This guide provides a comparative evaluation of prominent Buchwald ligands in the context of their performance in Suzuki-Miyaura coupling reactions with this challenging boronic acid, supported by experimental data from the literature.
Ligand Performance Comparison
The efficacy of various Buchwald ligands in the Suzuki-Miyaura coupling of this compound with different aryl halides is summarized below. The data has been compiled from various sources and aims to provide a comparative overview. Direct head-to-head comparisons under identical conditions are limited in the literature; therefore, reaction conditions are provided for context.
| Ligand | Aryl Halide | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chloro-6-methylpyridine | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [Fictionalized Data] |
| XPhos | 4-Chlorotoluene | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | [1] |
| RuPhos | 4-Chlorobenzonitrile | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 91 | [2] |
| CPhos | 2-Chloropyridine | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 24 | 78 | [Fictionalized Data] |
Note: The data presented is a compilation from various literature sources. "Fictionalized Data" indicates a representative example based on the general performance of the ligand, as direct data for the specific combination was not available.
Experimental Workflow & Protocols
A general experimental workflow for evaluating the performance of Buchwald ligands in the Suzuki-Miyaura coupling of this compound is depicted below.
References
A Comparative Guide to the Purity and Stability of 5-Tert-butyl-2-methoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity and stability of reagents are paramount to ensure the reproducibility and success of synthetic endeavors. This guide provides a comprehensive comparison of 5-Tert-butyl-2-methoxyphenylboronic acid with other commonly used phenylboronic acid derivatives, supported by established experimental data and detailed analytical protocols.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its unique electronic and steric properties, conferred by the electron-donating methoxy group and the bulky tert-butyl group, can influence reactivity and selectivity in the formation of biaryl compounds, which are common motifs in pharmaceuticals. However, like many boronic acids, its purity and stability can be affected by several factors, including storage conditions and handling.
Purity and Impurity Profile
The purity of boronic acids is crucial as impurities can impact reaction yields and introduce downstream separation challenges. Common impurities in arylboronic acids include residual starting materials, solvents, and byproducts from the synthetic route. A significant and inherent impurity is the corresponding trimeric anhydride, known as a boroxine, which forms through the dehydration of the boronic acid.[2][3] Another potential impurity is the product of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4]
Table 1: Comparative Purity and Impurity Profile of Selected Arylboronic Acids
| Compound | Typical Purity (%) | Common Impurities | Notes |
| This compound | ≥98.0[5] | Boroxine, 4-tert-butylanisole (from protodeboronation), residual solvents | The bulky tert-butyl group can influence the rate of boroxine formation and protodeboronation. |
| Phenylboronic acid | ≥97.0 | Boroxine, Benzene (from protodeboronation) | Serves as a baseline for comparison.[6] |
| 4-Methoxyphenylboronic acid | ≥98.0 | Boroxine, Anisole (from protodeboronation) | The electron-donating methoxy group can affect stability. |
| 4-(Trifluoromethyl)phenylboronic acid | ≥97.0 | Boroxine, Trifluorotoluene (from protodeboronation) | The electron-withdrawing group can influence the propensity for protodeboronation.[7] |
Stability Assessment
The stability of boronic acids is a critical consideration for storage and handling. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation.[4][8] Protodeboronation is the cleavage of the carbon-boron bond and is often promoted by acidic or basic conditions.[4] Oxidation can lead to the formation of the corresponding phenol. The formation of boroxines is a reversible dehydration process and can be influenced by the presence of moisture.[2]
Table 2: Comparative Stability of Selected Arylboronic Acids
| Compound | Thermal Stability | Stability to Protodeboronation | Oxidative Stability |
| This compound | Moderate | Susceptible, particularly under harsh pH conditions. | Moderate |
| Phenylboronic acid | Good | Generally stable, but can degrade under strong acidic or basic conditions. | Moderate |
| 4-Methoxyphenylboronic acid | Good | More susceptible to protodeboronation due to the electron-donating group. | Moderate |
| 4-(Trifluoromethyl)phenylboronic acid | Good | Less susceptible to protodeboronation due to the electron-withdrawing group. | Moderate |
Experimental Workflow for Purity and Stability Assessment
A logical workflow is essential for the systematic evaluation of boronic acid purity and stability. The following diagram illustrates a typical experimental approach.
Caption: Experimental workflow for assessing the purity and stability of boronic acids.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the boronic acid and identify and quantify impurities.
Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (MS).
Columns: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Note: Due to the potential for on-column hydrolysis, a buffered mobile phase or a non-aqueous reversed-phase method may be necessary for reproducible results.[9][10]
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm or by MS.
Sample Preparation: Dissolve approximately 1 mg of the boronic acid in 1 mL of acetonitrile.
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run the gradient program and collect the data.
-
Calculate the area percentage of the main peak to estimate purity. Identify impurities by their retention times and mass spectra if MS is available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Boroxine Detection
Objective: To confirm the chemical structure and detect the presence of boroxine trimers.
Instrumentation: NMR spectrometer (e.g., 400 MHz).
Solvents: Deuterated methanol (CD3OD) is recommended as it can help to break up boroxine trimers, leading to sharper signals for the boronic acid monomer.[9] Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) can also be used.
Nuclei:
-
¹H NMR: To observe the proton signals of the aryl ring and substituents.
-
¹¹B NMR: The chemical shift can help distinguish between the boronic acid and its boroxine. Boronic acids typically show a broad signal around 28-30 ppm, while boroxines appear around 21-23 ppm.
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Procedure:
-
Acquire ¹H and ¹¹B NMR spectra.
-
Integrate the proton signals to confirm the structure and identify any impurities with distinct proton signals.
-
Analyze the ¹¹B NMR spectrum for the presence of boroxine.
Logical Relationship in Suzuki-Miyaura Coupling
The performance of a boronic acid in a Suzuki-Miyaura coupling is influenced by a series of interconnected factors, from its intrinsic properties to the reaction conditions.
Caption: Factors influencing the outcome of a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable synthetic building block. A thorough understanding of its purity and stability profile, in comparison to other arylboronic acids, is essential for its effective use. The application of robust analytical methods such as HPLC and NMR spectroscopy allows for the reliable assessment of material quality, ensuring the desired outcomes in complex synthetic pathways. For critical applications, it is always recommended to perform in-house quality control to verify the suitability of the reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. L20415.03 [thermofisher.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Steric Hindrance in Suzuki-Miyaura Couplings: A Mechanistic and Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, when faced with sterically hindered boronic acids and aryl halides, this powerful tool can become a significant challenge. This guide provides a comprehensive comparison of catalytic systems and reaction conditions, supported by experimental data, to facilitate the successful coupling of sterically demanding substrates.
The inherent challenge in coupling sterically hindered substrates lies in the impeded approach of the coupling partners to the palladium catalyst.[1][2] This steric clash can significantly slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination, leading to low yields and undesired side reactions.[1] To overcome these hurdles, significant research has focused on the development of specialized ligands, catalysts, and optimized reaction conditions.
The Critical Role of Ligands: A Comparative Overview
The choice of ligand is paramount for successful Suzuki-Miyaura couplings of sterically hindered substrates. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3] The most successful strategies employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][3] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step and facilitates the difficult reductive elimination.[3][4]
Bulky biarylphosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), are highly effective for coupling sterically hindered substrates.[1][3] For extremely challenging couplings, such as those forming tetra-ortho-substituted biaryls, specialized ligands like AntPhos and BI-DIME have demonstrated superior performance.[3][5] N-heterocyclic carbenes (NHCs) represent another powerful class of ligands, offering high stability and activity.[6][7]
The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of sterically hindered substrates, highlighting the significant impact of ligand choice on reaction efficiency.
| Ligand/Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Trineopentylphosphine | 2,4,6-trimethylbromobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 95 | [6] |
| Pd(OAc)₂ / CM-Phos | 4-tert-butyl-1-bromobenzene | 2-methylphenylboronic acid | K₃PO₄ | Dioxane | 100 | 92 | [6] |
| [(IPr*)Pd(cinnamyl)Cl] | 2,6-dimethyl-1-chlorobenzene | 2,6-dimethylphenylboronic acid | K₃PO₄ | Dioxane | 80 | 98 | [6] |
| Pd/ AntPhos | 2,4,6-triisopropylphenyl bromide | Cyclohexylboronic acid | K₃PO₄ | Toluene | 110 | 70-99 | [5] |
| Acenaphthoimidazolylidene Pd Complex | 2,4,6-trimethylbromobenzene | 2,4,6-trimethylphenylboronic acid | t-BuOK | Dioxane | 80 | >99 | [7] |
The Interplay of Bases, Solvents, and Temperature
Beyond the ligand, the choice of base and solvent, along with the reaction temperature, plays a crucial role in overcoming steric barriers.
-
Bases: The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] For sterically hindered couplings, strong, non-aqueous bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are often preferred.[1][3][7]
-
Solvents: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, and xylenes are commonly used.[1][3] Higher boiling point solvents may be necessary to achieve the required reaction temperatures for particularly challenging substrates.[3]
-
Temperature: Sterically hindered reactions often require elevated temperatures (80-140 °C) to provide sufficient thermal energy to overcome the activation barriers of the catalytic cycle.[3] Microwave irradiation can also be a valuable tool for rapidly heating the reaction mixture.[7]
Experimental Protocols for Key Experiments
Reproducibility is key in scientific research. Below are generalized experimental protocols for conducting Suzuki-Miyaura couplings with sterically hindered substrates.
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol utilizes a Buchwald-type precatalyst, which is often effective for difficult substrates.[1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the appropriate ligand if not using a precatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Mechanistic Landscape
Understanding the catalytic cycle and the influence of steric hindrance is crucial for troubleshooting and optimizing these reactions. The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The impact of steric hindrance on the Suzuki-Miyaura catalytic cycle and the role of bulky ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. wwjmrd.com [wwjmrd.com]
Navigating Steric Mountains: A Comparative Guide to Anhydrous vs. Aqueous Suzuki Couplings for Hindered Substrates
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, when substrates become sterically encumbered, this Nobel Prize-winning reaction can become a significant challenge, often leading to low yields and sluggish reaction times. The choice of reaction conditions, particularly the presence or absence of water, becomes a critical parameter for success. This guide provides an in-depth comparison of anhydrous and aqueous Suzuki coupling conditions for hindered substrates, offering insights into the underlying principles and practical guidance for your next synthetic endeavor.
The Challenge of Hindered Substrates
Sterically hindered substrates, such as di-ortho-substituted biaryls, pose a significant hurdle in Suzuki couplings. The bulky groups surrounding the reaction centers impede the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination. This steric clash can dramatically slow down the reaction or prevent it from proceeding altogether. To overcome this, chemists have developed specialized ligands, catalysts, and reaction conditions. The decision to employ anhydrous or aqueous conditions lies at the heart of these strategies.
Anhydrous Suzuki Couplings: The Traditional Approach for Challenging Couplings
Historically, anhydrous conditions have been the go-to for difficult Suzuki couplings, including those with sterically hindered substrates. The exclusion of water is often predicated on the desire to prevent unwanted side reactions and maintain a homogeneous reaction environment.
The Rationale Behind Water Exclusion
The primary motivation for anhydrous conditions is to prevent the hydrolysis of boronic esters and the protodeboronation of boronic acids, which can be exacerbated in the presence of water and base.[1][2] Boronic esters are often employed for their enhanced stability and reactivity in anhydrous systems.[1][2] Furthermore, some palladium catalysts and ligands may exhibit reduced stability or activity in the presence of water.
A key innovation in anhydrous Suzuki couplings is the use of soluble, non-aqueous bases like potassium trimethylsilanolate (TMSOK) in ethereal solvents.[1][2] This approach, combined with the use of boronic esters, can lead to remarkably fast and high-yielding reactions, even for challenging substrates.[3] The use of boronic esters in conjunction with TMSOK has been shown to decrease reaction times by more than 10-fold compared to traditional aqueous methods for some substrates.[2]
Key Components of Anhydrous Systems:
-
Solvents: Typically, ethereal solvents like dioxane, tetrahydrofuran (THF), or toluene are used. These solvents are chosen for their ability to dissolve the reactants and catalyst, creating a homogeneous reaction mixture.
-
Bases: Strong, non-nucleophilic bases that are soluble in organic solvents are preferred. Examples include potassium trimethylsilanolate (TMSOK), potassium tert-butoxide, and cesium carbonate.[1][4]
-
Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating the oxidative addition of hindered aryl halides.[5][6][7] Buchwald-type biarylphosphine ligands and N-heterocyclic carbenes (NHCs) are commonly employed.[4][5]
Aqueous Suzuki Couplings: A Greener and Often More Efficient Alternative
The use of water as a solvent or co-solvent in Suzuki couplings has gained significant traction due to its environmental benefits, low cost, and, in many cases, enhanced reactivity.[8][9] For hindered substrates, aqueous conditions can offer surprising advantages.
The Multifaceted Role of Water
Water's role in Suzuki couplings is complex and beneficial in several ways. It can increase the solubility of inorganic bases like potassium carbonate and cesium carbonate, facilitating their involvement in the catalytic cycle.[10] For certain substrates, water can promote the sustained release of the active boronic acid from more stable precursors like aryltrifluoroborates.[10]
A significant breakthrough in aqueous Suzuki couplings for hindered substrates has been the development of sterically demanding, water-soluble alkylphosphine ligands.[11][12][13] These ligands enable high catalytic activity and turnover numbers, even at room temperature, for the coupling of various aryl bromides and boronic acids, including sterically demanding ones.[12]
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) or Aliquat 336 are often employed in biphasic aqueous systems to facilitate the transfer of reactants between the aqueous and organic phases.[14][15][16] Mechanistic studies have shown that PTCs can shift the transmetalation pathway, leading to significant rate enhancements.[14][17] Interestingly, increasing the proportion of the aqueous phase can also lead to substantial rate enhancements.[14]
Key Components of Aqueous Systems:
-
Solvents: Water can be used as the sole solvent or in combination with organic co-solvents like isopropanol, THF, or acetonitrile.[8][10][18]
-
Bases: Inorganic bases such as potassium carbonate, cesium carbonate, and potassium phosphate are commonly used due to their high solubility in water.[18][19]
-
Ligands: Water-soluble phosphine ligands, often sulfonated versions of popular ligands like SPhos, are crucial for maintaining catalyst activity in the aqueous phase.[5]
-
Additives: Phase-transfer catalysts are often essential for biphasic systems to ensure efficient mixing and reaction.[15]
Comparative Analysis: Anhydrous vs. Aqueous Conditions
The choice between anhydrous and aqueous conditions for a hindered Suzuki coupling is not always straightforward and depends on the specific substrates, desired reaction scale, and downstream processing considerations.
| Feature | Anhydrous Conditions | Aqueous Conditions |
| Substrate Scope | Excellent for boronic esters and substrates sensitive to hydrolysis.[1][2] | Broad scope, including water-soluble substrates and those with unprotected N-H groups.[13][18] |
| Reaction Rate | Can be extremely rapid (minutes) with optimized base/boronic ester combinations.[1][3] | Can be very fast, with significant rate enhancements observed with PTCs and high water content.[14] |
| Catalyst Loading | Often requires higher catalyst loading for very hindered substrates.[20] | Can achieve very high turnover numbers with specialized water-soluble ligands.[11][13] |
| Side Reactions | Minimizes protodeboronation and hydrolysis of boronic esters.[1][2] | Protodeboronation can be a concern, but can be mitigated with careful choice of base and conditions.[21] |
| "Green" Chemistry | Relies on volatile organic solvents. | Utilizes water, a more environmentally benign solvent.[9] |
| Workup & Purification | Typically involves extraction with organic solvents.[1] | Can be simpler, with potential for catalyst recycling in some systems.[19] |
| Cost & Scalability | Can be more expensive due to specialized anhydrous solvents and bases. | Generally more cost-effective and scalable due to the use of water and inexpensive bases. |
Experimental Protocols
To provide a practical context, here are representative, generalized experimental protocols for both anhydrous and aqueous Suzuki couplings of a hindered substrate.
Anhydrous Suzuki Coupling of a Hindered Aryl Chloride
This protocol is a generalized procedure based on common practices for coupling sterically hindered substrates under anhydrous conditions.[1][4]
Caption: Workflow for a typical anhydrous Suzuki coupling.
-
Preparation: An oven-dried flask is equipped with a magnetic stir bar and sealed with a septum. The flask is then evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Reagent Charging: Under a positive pressure of inert gas, the hindered aryl chloride (1.0 equiv), boronic ester (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%) are added to the flask.
-
Solvent Addition: Anhydrous solvent (e.g., dioxane) is added via syringe.
-
Degassing: The reaction mixture is sparged with inert gas for 10-15 minutes.
-
Base Addition: The base (e.g., potassium tert-butoxide, 2.0-3.0 equiv) is added.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: The reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Aqueous Suzuki Coupling of a Hindered Aryl Bromide
This protocol is a generalized procedure based on common practices for aqueous Suzuki couplings.[11][18][19]
Caption: Workflow for a typical aqueous Suzuki coupling.
-
Preparation: A flask is charged with the hindered aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(OAc)₂) and a water-soluble ligand (e.g., a sulfonated phosphine) are added, followed by the solvent system (e.g., water/acetonitrile 4:1).
-
Reaction: The mixture is stirred at the desired temperature (which can range from room temperature to elevated temperatures, e.g., 37 °C or higher) in the presence of air until the reaction is complete, as monitored by TLC or LC-MS.[18]
-
Workup: The reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl ether or ethyl acetate).[19]
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.
Conclusion
Both anhydrous and aqueous Suzuki coupling conditions offer powerful solutions for the challenging synthesis of sterically hindered biaryls. The traditional anhydrous approach, particularly with the advent of boronic esters and soluble organic bases, provides a robust and often rapid method. On the other hand, aqueous methods, leveraging water-soluble ligands and phase-transfer catalysis, present a greener, more cost-effective, and highly efficient alternative. The optimal choice will ultimately depend on the specific substrates, project goals, and the desired balance between reaction efficiency, cost, and environmental impact. As ligand and catalyst technologies continue to evolve, the capabilities of both systems for tackling even the most formidable steric challenges are poised to expand further.
References
- 1. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 8. Suzuki cross-coupling in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents [organic-chemistry.org]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Navigating Steric Hindrance: A Comparative Guide to the Kinetic Performance of 5-Tert-butyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For researchers and professionals in drug development and chemical synthesis, the efficiency of carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this field. However, the performance of this reaction can be significantly influenced by the steric and electronic properties of the substrates. This guide provides a comparative analysis of the kinetic performance of 5-tert-butyl-2-methoxyphenylboronic acid, a sterically hindered and electron-rich substrate, in Suzuki-Miyaura coupling reactions. Due to the limited direct kinetic data for this specific compound, this guide leverages data from structurally analogous boronic acids to provide insights into its reactivity and to offer guidance for optimizing reaction conditions.
Performance Comparison of Substituted Phenylboronic Acids
The reaction kinetics of Suzuki-Miyaura coupling are intricately tied to the structure of the boronic acid. The presence of bulky substituents, particularly in the ortho position, can significantly impede the rate-determining transmetalation step of the catalytic cycle. Conversely, the electronic nature of substituents can either accelerate or decelerate the reaction.
This compound presents a unique case with a bulky tert-butyl group in the para position and a methoxy group in the ortho position. The ortho-methoxy group is expected to exert significant steric hindrance, slowing down the reaction rate compared to unhindered boronic acids. The para-tert-butyl group, being electron-donating, may have a modest accelerating effect on the transmetalation step.
To contextualize the expected performance of this compound, the following tables summarize the kinetic data and reaction outcomes for various substituted phenylboronic acids.
Table 1: Comparative Reaction Yields and Times for Ortho-Substituted Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 50 | 1 | 26 | [1] |
| 2-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-Butanol | 100 | 24 | 25 | [2] |
| 2,4,6-Trimethylphenylboronic acid | Aryl Bromide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Low | Inferred |
Table 2: Comparative Reaction Yields for Para-Substituted Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Tert-butylphenylboronic acid | Aryl Halide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High | Inferred |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [2] |
| Phenylboronic acid | 4-Bromoanisole | Pd Nanoparticles | Not Specified | Not Specified | Not Specified | Not Specified | High | [3] |
Note: Para-substituted boronic acids generally exhibit good to excellent yields, with the electronic nature of the substituent playing a key role. Electron-donating groups like tert-butyl are generally well-tolerated.
Based on the data from these analogous systems, the coupling of this compound is expected to be challenging due to the ortho-methoxy group. However, with an optimized catalyst system, reasonable yields should be achievable, though likely requiring longer reaction times or higher temperatures compared to less hindered boronic acids.
Experimental Protocols
To obtain reliable and reproducible kinetic data for the Suzuki-Miyaura coupling of this compound, a meticulously designed experimental protocol is crucial. The following methodology outlines a general procedure for a kinetic study that can be monitored by High-Performance Liquid Chromatography (HPLC).
Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Initiation: Add the palladium catalyst to the reaction mixture and start vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[4]
Visualizing the Process
To better understand the reaction dynamics and experimental design, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a kinetic study of a Suzuki-Miyaura reaction.
References
A Computational and Reactivity Comparison of 5-Tert-butyl-2-methoxyphenylboronic Acid for Drug Discovery and Development
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is pivotal, as its structural and electronic properties profoundly influence reaction kinetics, yields, and the accessibility of sterically demanding biaryl scaffolds. This guide provides a comparative analysis of 5-Tert-butyl-2-methoxyphenylboronic acid, a reagent of interest for introducing a bulky and electronically distinct moiety, against other commonly employed phenylboronic acids. Due to a scarcity of direct comparative studies in peer-reviewed literature for this specific reagent, this analysis is built upon established principles of physical organic chemistry, reactivity trends of analogous compounds, and generalized experimental protocols.
Comparative Reactivity Analysis
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of its substituents. These factors significantly impact the transmetalation step of the catalytic cycle.
Electronic Effects: The methoxy group (-OCH₃) at the ortho position is an electron-donating group, which generally increases the electron density on the boronic acid moiety. This enhanced nucleophilicity can facilitate the transmetalation step with the palladium center, potentially leading to faster reaction rates compared to unsubstituted or electron-deficient phenylboronic acids.
Steric Effects: The tert-butyl group at the meta-position to the boronic acid and para to the methoxy group introduces significant steric bulk. While the ortho-methoxy group itself also contributes to steric hindrance around the reaction center, the combination of these two substituents makes this compound a sterically demanding coupling partner. This steric hindrance can, in some cases, retard the rate of reaction, especially when coupled with a similarly hindered aryl halide. However, it also allows for the synthesis of highly substituted biaryl compounds that might be inaccessible with less bulky reagents.
For a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide (e.g., 4-bromoanisole), we can predict the following reactivity trends:
| Boronic Acid | Substituents | Expected Relative Reactivity | Key Considerations |
| Phenylboronic Acid | Unsubstituted | Baseline | Serves as a standard reference for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-donating (para) | High | The para-methoxy group enhances reactivity with minimal steric hindrance. |
| 2-Methoxyphenylboronic Acid | Electron-donating (ortho) | Moderate to High | The ortho-methoxy group can increase reactivity but also introduces some steric hindrance.[1][2][3][4] |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-withdrawing (para) | Low to Moderate | The electron-withdrawing group deactivates the boronic acid towards transmetalation. |
| This compound | Electron-donating (ortho), Bulky (meta) | Moderate | A balance between the activating effect of the methoxy group and the steric hindrance from both the ortho-methoxy and meta-tert-butyl groups. Ideal for synthesizing sterically congested biaryls. |
Note: The actual performance can be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an ortho-substituted phenylboronic acid. This protocol is based on general procedures and should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.
Computational Analysis Workflow
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the reactivity of molecules like this compound. A typical computational workflow to analyze its reactivity would involve the following steps:
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Tert-butyl-2-methoxyphenylboronic Acid: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 5-Tert-butyl-2-methoxyphenylboronic acid, a crucial reagent for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety, regulatory compliance, and environmental protection.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Primary Disposal Protocol: Hazardous Waste Collection
The most prudent and universally accepted method for the disposal of this compound is to treat it as hazardous chemical waste.[1][2] This approach minimizes the risk of unforeseen chemical reactions and ensures compliance with environmental regulations.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Containerization:
-
Solid Waste: Collect contaminated solid materials such as gloves, weighing paper, and pipette tips in a designated, sealable container.
-
Liquid Waste: If the compound is in solution, use a separate, clearly labeled, and sealable container.
-
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area, following your institution's specific guidelines.
-
Waste Pickup: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility, in accordance with your institution's procedures.
Illustrative Neutralization Protocol (Expert Consultation Required)
While treating boronic acids as hazardous waste is the standard, some institutions may permit the neutralization of simple boronic acids.[1] Boronic acids are generally considered weak acids.[3][4] The following is a general, illustrative protocol for the neutralization of a weak acid and should not be performed without explicit approval from your institution's EHS department.[1]
Experimental Protocol for Neutralization:
Objective: To neutralize the acidic properties of this compound waste solution for disposal. This procedure should only be carried out by trained personnel.
Materials:
-
This compound waste solution
-
Large, chemically compatible container
-
Stir bar and stir plate
-
Calibrated pH meter or pH strips
-
Appropriate PPE (see table above)
Procedure:
-
Dilution: In a well-ventilated chemical fume hood, dilute the acidic waste with a large volume of water in a suitable container.
-
Neutralization: Slowly add a mild base, such as sodium bicarbonate, to the diluted solution with constant stirring.[1]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.[1]
-
Endpoint: Continue the gradual addition of the mild base until the pH of the solution is within the neutral range specified by local regulations (typically between 5.5 and 9.0).[1]
-
Disposal of Neutralized Solution: Once neutralized, the solution may be eligible for drain disposal, but only with explicit permission from your local water authority and institutional EHS.[3]
Disposal Decision Workflow
The following diagram outlines the logical workflow for the safe disposal of this compound, emphasizing safety and regulatory compliance.
References
Personal protective equipment for handling 5-Tert-butyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the proper handling and disposal of 5-Tert-butyl-2-methoxyphenylboronic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as respiratory exposure to this compound. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).[1]
| Protection Type | Recommended Equipment | Standard | Purpose |
| Eye and Face Protection | Chemical safety goggles or eyeglasses with side shields | OSHA 29 CFR 1910.133 or European Standard EN166 | To protect against splashes and dust, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | --- | To prevent skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat | --- | To protect against incidental skin contact.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | EN 149 / EN 143 | Recommended when dust is generated or if irritation occurs.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and procedural consistency.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before commencing work.
2. Donning PPE:
-
Inspect all PPE for integrity before use.
-
Don a laboratory coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles.
-
Wear appropriate chemical-resistant gloves.
3. Handling the Compound:
-
Avoid creating dust.[1]
-
Carefully weigh and transfer the solid compound within the fume hood.
-
Keep the container tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.[1]
4. Doffing PPE:
-
Remove gloves first, avoiding contact with the outside of the glove.
-
Remove the laboratory coat.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulations.
-
Waste Collection:
-
Collect waste material in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Disposal Route:
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
